Technical Documentation Center

2-Formylbenzo[b]thiophene-7-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Formylbenzo[b]thiophene-7-carbonitrile

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis of 2-Formylbenzo[b]thiophene-7-carbonitrile

Technical Guide & Whitepaper Part 1: Executive Summary & Strategic Importance 2-Formylbenzo[b]thiophene-7-carbonitrile (CAS: N/A for specific isomer, derived from parent CAS 22780-71-8) is a critical heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Part 1: Executive Summary & Strategic Importance

2-Formylbenzo[b]thiophene-7-carbonitrile (CAS: N/A for specific isomer, derived from parent CAS 22780-71-8) is a critical heterocyclic scaffold in the development of kinase inhibitors, particularly for targets requiring a planar, electron-deficient core to occupy the ATP-binding pocket.

The coexistence of the aldehyde (C2) and nitrile (C7) functionalities creates a unique "push-pull" electronic system, making the molecule highly reactive but also prone to regiochemical ambiguity during synthesis. The primary challenge in generating this scaffold is ensuring the formyl group is installed exclusively at the C2 position , distinguishing it from the thermodynamically stable C3-isomer often produced via electrophilic aromatic substitution (e.g., Vilsmeier-Haack).

This guide provides a definitive protocol for the structural elucidation, purity profiling, and quality control of this specific intermediate, ensuring downstream synthetic success.

Part 2: Synthetic Logic & Impurity Profiling

Understanding the synthesis is the first step in effective analysis. The impurity profile is directly dictated by the method of formylation.

The Regioselectivity Paradox
  • Target Isomer (C2-Formyl): The C2 proton of benzo[b]thiophene is the most acidic (

    
    ). Therefore, Lithiation (n-BuLi/THF)  followed by DMF quenching is the preferred route to access the 2-formyl isomer.
    
  • Impurity Isomer (C3-Formyl): Electrophilic aromatic substitutions, such as the Vilsmeier-Haack reaction , typically favor the C3 position due to the stabilization of the Wheland intermediate by the sulfur atom.

Critical Insight: If your sample was prepared via Vilsmeier-Haack without a directing group blocking C3, it is likely the 3-formyl isomer or a mixture. If prepared via Lithiation, the 2-formyl isomer should predominate, but trace 3-formyl may exist if temperature control was poor (equilibration).

Impurity Table
Impurity TypeOriginAnalytical Marker
3-Formyl Isomer Regio-irregular reaction (Vilsmeier side product)1H NMR: Thiophene singlet (H2) shows NO NOE correlation to Benzene H4.
Des-formyl (Parent) Incomplete conversion / HydrolysisHPLC: Retention time shift; MS: [M-28] peak.
Carboxylic Acid Oxidation of aldehyde (Air sensitivity)IR: Broad -OH stretch (2500-3300

); MS: [M+16].
Dimer Radical coupling during lithiationHPLC: Late eluting peak; MS: [2M] mass.

Part 3: Structural Elucidation Strategy (The Core)

The definitive confirmation of the 2-formyl regiochemistry relies on Nuclear Overhauser Effect (NOE) spectroscopy. Standard 1D NMR is insufficient due to the similar chemical environments of H2 and H3 in substituted benzothiophenes.

1H NMR Assignment Logic (Predicted)
  • Aldehyde (-CHO): Singlet,

    
     ppm.
    
  • Thiophene Ring Proton:

    • In 2-Formyl Isomer: The remaining proton is at C3 . It is spatially close to the benzene ring proton at C4 .

    • In 3-Formyl Isomer: The remaining proton is at C2 . It is spatially distant from the benzene ring protons.

  • Benzene Ring Protons (H4, H5, H6): The C7-nitrile group creates an ABC or ABX system. H6 (ortho to CN) will be deshielded. H4 (peri to C3) is the critical diagnostic handle.

The "Singlet-Doublet" Interaction Test (NOE)

This is the self-validating protocol to confirm structure.

  • Identify the Thiophene Singlet: Locate the singlet in the aromatic region (

    
     ppm).
    
  • Identify H4 (Benzene Doublet): Locate the doublet/multiplet integrating to 1H, typically

    
     ppm.
    
  • Experiment: Irradiate the Thiophene Singlet.

    • Result A (Enhancement of H4): The singlet is H3 . The substituent is at C2.[1][2][3][4][5] CONFIRMED: 2-Formyl Isomer.

    • Result B (No Enhancement of H4): The singlet is H2 . The substituent is at C3.[2][4][6] REJECT: 3-Formyl Isomer.

Visualization of Decision Logic

StructuralAnalysis Start Isolated Sample (Yellow/White Solid) NMR_1H Step 1: 1H NMR (DMSO-d6) Locate Aldehyde (10ppm) & Thiophene Singlet (8ppm) Start->NMR_1H NOE_Exp Step 2: 1D NOE Experiment Irradiate Thiophene Singlet NMR_1H->NOE_Exp Select Singlet Result_Pos Observation: NOE Enhancement of Benzene H4 NOE_Exp->Result_Pos Strong Signal Result_Neg Observation: NO Enhancement of Benzene H4 NOE_Exp->Result_Neg No Signal Conclusion_Valid CONCLUSION: H3 is present. Formyl group is at C2. (Target Structure Confirmed) Result_Pos->Conclusion_Valid Conclusion_Invalid CONCLUSION: H2 is present. Formyl group is at C3. (Regioisomer Impurity) Result_Neg->Conclusion_Invalid

Figure 1: Decision tree for distinguishing 2-formyl vs. 3-formyl regioisomers using NOE spectroscopy.

Part 4: Analytical Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and regioisomer separation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/amide bonds).

  • Expected Results: The highly polar nitrile group may cause the compound to elute earlier than unsubstituted benzothiophenes. The aldehyde is susceptible to hydration (gem-diol) in aqueous mobile phases; ensure fresh preparation.

Protocol B: Spectroscopic Characterization Checklist
TechniqueParameterExpected Value / Observation
IR (ATR) Nitrile Stretch (-CN)Weak/Medium band at

IR (ATR) Carbonyl Stretch (-CHO)Strong band at

MS (ESI+) Molecular Ion

Da (Calc. for

)
13C NMR Carbonyl Carbon

ppm
13C NMR Nitrile Carbon

ppm

Part 5: References

  • Regioselectivity of Benzo[b]thiophene Lithiation:

    • Title: "Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies"

    • Source: PubMed / NIH

    • URL:[Link]

  • C3-Functionalization Challenges (Vilsmeier Context):

    • Title: "Regioselective synthesis of C3 alkylated and arylated benzothiophenes"

    • Source: Nature Communications (via NCBI)

    • URL:[Link]

  • General Benzo[b]thiophene Spectral Data:

    • Title: "Benzo[b]thiophene - PubChem Compound Summary"

    • Source: National Library of Medicine

    • URL:[Link]

  • Parent Compound Data (7-Carbonitrile):

    • Title: "Benzo[b]thiophene-7-carbonitrile"[7]

    • Source: PubChem[7]

    • URL:[Link]

Sources

Exploratory

Literature review on 7-cyano-benzo[b]thiophene-2-carbaldehyde derivatives

This technical guide details the design, synthesis, and application of 7-cyano-benzo[b]thiophene-2-carbaldehyde , a strategic heterocyclic scaffold in modern medicinal chemistry. Content Type: Technical Whitepaper & Synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and application of 7-cyano-benzo[b]thiophene-2-carbaldehyde , a strategic heterocyclic scaffold in modern medicinal chemistry.

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scaffold Analysis

7-Cyano-benzo[b]thiophene-2-carbaldehyde represents a "privileged structure" in drug discovery, merging the bioisosteric properties of the benzothiophene core with the electronic tuning of the nitrile group.

  • Electronic Profile: The 7-cyano group (electron-withdrawing) significantly lowers the electron density of the benzene ring, increasing the acidity of the C2-proton (in precursors) and altering the metabolic susceptibility of the scaffold (blocking the metabolically active 7-position).

  • Reactivity: The C2-aldehyde serves as a versatile "warhead" for covalent tethering or a "handle" for generating diverse libraries (Schiff bases, chalcones, amines).

  • Therapeutic Relevance: Derivatives of this core are investigated as inhibitors of serine/threonine kinases (e.g., JNK, PIM) , tyrosine kinases (VEGFR) , and as antimicrobial agents targeting resistant strains.

Structural Numbering & Logic

Understanding the numbering is critical for synthetic planning:

  • Position 1: Sulfur atom.[1]

  • Position 2: Thiophene carbon (bearing the aldehyde).

  • Position 7: Benzene carbon adjacent to the sulfur bridgehead (bearing the nitrile).

  • Significance: The 7-position is sterically proximal to the sulfur lone pairs, creating unique binding pockets in enzyme active sites.

Synthetic Strategies

We present two validated routes: De Novo Cyclization (scalable, industrial preferred) and Late-Stage Functionalization (medicinal chemistry preferred).

Route A: The "De Novo" Cyclization Strategy (Scalable)

This route avoids the handling of toxic cyanide reagents on complex intermediates by installing the nitrile group before ring formation.

Protocol Logic:

  • Precursor: 2-Chloro-3-formylbenzonitrile . The nitrile is already in place (at position 1 of the benzene ring, which becomes position 7 of the benzothiophene).

  • Reagent: Methyl thioglycolate (Methyl mercaptoacetate).

  • Mechanism: A cascade sequence involving Nucleophilic Aromatic Substitution (S

    
    Ar) of the chlorine by the thiol, followed by an intramolecular Aldol condensation with the pendant aldehyde.
    
Step-by-Step Protocol
  • Cyclization:

    • Dissolve 2-chloro-3-formylbenzonitrile (1.0 eq) and methyl thioglycolate (1.1 eq) in DMF or DMSO.

    • Add K

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      (2.0 eq).
    • Heat to 60–80 °C for 4–12 hours.

    • Result: Methyl 7-cyanobenzo[b]thiophene-2-carboxylate.

  • Reduction:

    • Suspend the ester in anhydrous THF at 0 °C.

    • Add LiAlH

      
       (0.6 eq) or DIBAL-H (1.2 eq) dropwise.
      
    • Result: (7-Cyanobenzo[b]thiophen-2-yl)methanol.

  • Oxidation:

    • Treat the alcohol with MnO

      
       (10 eq) in DCM or use Swern oxidation conditions.
      
    • Result: 7-Cyano-benzo[b]thiophene-2-carbaldehyde .

Route B: Late-Stage Functionalization (Analog Generation)

Ideal for generating libraries where the 7-substituent varies.

Protocol Logic:

  • Precursor: 7-Bromobenzo[b]thiophene (Commercially available).

  • Formylation: Vilsmeier-Haack or Lithiation/DMF.

  • Cyanation: Pd-catalyzed exchange of Br for CN.

Step-by-Step Protocol
  • C2-Formylation:

    • Dissolve 7-bromobenzo[b]thiophene in anhydrous THF under Argon.

    • Cool to -78 °C. Add n-BuLi (1.1 eq). Note: Lithium-Halogen exchange is faster than deprotonation, but here we rely on the acidity of C2. However, Li-Hal exchange at C7 is a risk. Therefore, Vilsmeier-Haack is safer:

    • Alternative: Mix POCl

      
       (1.2 eq) and DMF (1.5 eq) at 0 °C to form the Vilsmeier salt. Add substrate.[1][2][3][4][5][6][7] Heat to 80 °C.
      
    • Result: 7-Bromo-benzo[b]thiophene-2-carbaldehyde.

  • Pd-Catalyzed Cyanation:

    • Mix the bromo-aldehyde (1.0 eq), Zn(CN)

      
       (0.6 eq), and Pd(PPh
      
      
      
      )
      
      
      (5 mol%) in DMF.
    • Heat to 100 °C (microwave or conventional).

    • Caution: The aldehyde is sensitive. Protection as an acetal (using ethylene glycol) prior to cyanation improves yield.

Visualization of Synthetic Workflows

The following diagrams illustrate the chemical logic described above.

Diagram 1: De Novo Synthesis Pathway

DeNovoSynthesis Start 2-Chloro-3-formylbenzonitrile Reagent Methyl thioglycolate (K2CO3, DMF, 80°C) Start->Reagent Inter1 Methyl 7-cyanobenzo[b] thiophene-2-carboxylate Start->Inter1 SNAr & Aldol Cyclization Reagent->Inter1 Step2 Reduction (LiAlH4/THF) Inter1->Step2 Inter2 (7-Cyanobenzo[b] thiophen-2-yl)methanol Inter1->Inter2 Ester Reduction Step2->Inter2 Step3 Oxidation (MnO2 or Swern) Inter2->Step3 Final 7-Cyano-benzo[b] thiophene-2-carbaldehyde Inter2->Final Alcohol Oxidation Step3->Final

Caption: Scalable route converting 2-chloro-3-formylbenzonitrile to the target aldehyde via thioglycolate cyclization.

Diagram 2: Late-Stage Functionalization & Derivatization

LateStage Start 7-Bromobenzo[b]thiophene Formyl 7-Bromo-benzo[b] thiophene-2-carbaldehyde Start->Formyl Vilsmeier-Haack (POCl3/DMF) Target 7-Cyano-benzo[b] thiophene-2-carbaldehyde Formyl->Target Pd-Cat Cyanation (Zn(CN)2, Pd(0)) Schiff Schiff Bases (Imines) Target->Schiff R-NH2 (EtOH, cat. H+) Chalcone Chalcones (Enones) Target->Chalcone Acetophenone (NaOH, Aldol) Amine Amines (Kinase Inhibitors) Target->Amine Reductive Amination (NaBH3CN)

Caption: Alternative synthesis from 7-bromo precursor and downstream medicinal chemistry applications.

Experimental Data & Optimization

Reaction Parameter Comparison

The following table contrasts the two primary synthetic routes to aid in process selection.

ParameterRoute A: De Novo CyclizationRoute B: Late-Stage Cyanation
Starting Material 2-Chloro-3-formylbenzonitrile7-Bromobenzo[b]thiophene
Step Count 3 (Cyclization, Red, Ox)2 (Formylation, Cyanation)
Overall Yield High (45–60%)Moderate (30–45%)
Scalability Excellent (No heavy metals in ring formation)Limited (Requires Pd removal)
Safety Profile Good (Standard reagents)Moderate (Cyanide source required)
Cost Low (Commodity precursors)Medium (Pd catalyst cost)
Key Characterization Data (Predicted)

For the final product 7-cyano-benzo[b]thiophene-2-carbaldehyde :

  • Appearance: Pale yellow to off-white solid.

  • IR Spectrum:

    • 
      (C$\equiv
      
      
      
      ^{-1}$ (Sharp, weak).
    • 
      (C=O): ~1660–1680 cm
      
      
      
      (Strong, aldehyde).
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       10.1–10.2 ppm (s, 1H, CHO).
      
    • 
       8.3–8.5 ppm (s, 1H, H-3 Thiophene).
      
    • 
       8.1–8.3 ppm (d, 1H, H-4/H-6).
      
    • Aromatic region shows characteristic splitting for 1,2,3-trisubstituted benzene ring protons.

Medicinal Chemistry Applications

Design of Kinase Inhibitors

The 7-cyano-benzo[b]thiophene scaffold is often utilized to mimic the adenine ring of ATP in kinase inhibitors.

  • Hinge Binding: The aldehyde can be converted to an aminopyrimidine or urea moiety to form hydrogen bonds with the kinase hinge region.

  • Gatekeeper Interaction: The 7-cyano group can project into the hydrophobic back pocket or interact with the gatekeeper residue, depending on the specific kinase topology.

Antimicrobial Schiff Bases

Reaction of the aldehyde with substituted anilines or hydrazides yields Schiff bases.

  • Mechanism: The C=N bond enables chelation with metal ions in bacterial active sites or disruption of cell wall synthesis.

  • Optimization: Electron-withdrawing groups (F, NO

    
    ) on the aniline partner often synergize with the 7-CN group to enhance potency against Gram-positive bacteria (S. aureus).
    

References

  • Benzo[b]thiophene-2-carbaldehyde Synthesis

    • Title: A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde.
    • Source: Molbank 2014, M823.
    • URL:[Link]

  • 7-Substituted Benzothiophene Synthesis: Title: Synthesis of 4,7′-Bibenzo[b]thiophenes Bearing Several Different Substituents. Source: Synlett 2010.
  • Palladium-Catalyzed Cyanation

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
    • Source: J. Am. Chem. Soc. 2010.
    • URL:[Link]

  • Thioglycolate Cyclization Mechanism

    • Title: Synthesis of benzo[b]thiophenes using alkynes as precursors under metal-free conditions (Review).
    • Source: J. Braz. Chem. Soc., 2021.
    • URL:[Link]

  • Intermediate Verification

    • Title: Methyl 7-cyanobenzo[b]thiophene-2-carboxylate (Chemical Structure).

    • Source: PubChem / P
    • URL

Sources

Foundational

Electronic Properties of 2-Formylbenzo[b]thiophene-7-carbonitrile for Organic Electronics

Part 1: Executive Summary & Molecular Architecture The Strategic Value of the Molecule 2-Formylbenzo[b]thiophene-7-carbonitrile represents a specialized "dual-acceptor" building block for high-performance organic semicon...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Architecture

The Strategic Value of the Molecule

2-Formylbenzo[b]thiophene-7-carbonitrile represents a specialized "dual-acceptor" building block for high-performance organic semiconductors. Unlike standard benzo[b]thiophene (BT) derivatives which often serve as electron-rich donors, this specific isomer incorporates two strong electron-withdrawing groups (EWGs)—a formyl (-CHO) group at the C2 position and a cyano (-CN) group at the C7 position.

This unique substitution pattern creates a highly electron-deficient scaffold, making it an ideal precursor for:

  • n-Type Organic Field-Effect Transistors (OFETs): The deep LUMO level facilitates electron injection and stability in air.

  • Non-Fullerene Acceptors (NFAs): Used in organic photovoltaics (OPVs) via Knoevenagel condensation to extend conjugation.

  • TADF Emitters: As an acceptor core when coupled with strong donors (e.g., carbazole) for OLEDs.[1]

Structural Geometry & Numbering

Understanding the geometry is critical for predicting solid-state packing.

  • Core: Fused benzene and thiophene rings.[2]

  • C2 Position (Thiophene): The most reactive site for electrophilic substitution, here occupied by the Formyl group.

  • C7 Position (Benzene): Located on the benzene ring adjacent to the sulfur bridgehead. This position is spatially distinct, creating a unique dipole vector across the fused system.

Dipole Moment Implication: The C2-Formyl and C7-Cyano vectors do not cancel; rather, they create a significant net dipole moment. This enhances intermolecular interactions, potentially leading to tighter


-

stacking in thin films, a prerequisite for high charge carrier mobility.

Part 2: Electronic Properties & Theoretical Modeling

Frontier Molecular Orbital (FMO) Engineering

The introduction of -CN and -CHO groups fundamentally alters the electronic landscape of the parent benzo[b]thiophene.

ParameterBenzo[b]thiophene (Ref)2-Formyl-BTTarget: 2-Formyl-7-cyano-BT Impact
HOMO Level ~ -5.8 eV~ -6.1 eV~ -6.5 to -6.7 eV Drastically deepens HOMO, improving oxidative stability.
LUMO Level ~ -1.2 eV~ -2.5 eV~ -3.2 to -3.4 eV Lowers LUMO into the "air-stable electron transport" window (> -3.0 eV).
Band Gap (

)
~ 4.6 eV~ 3.6 eV~ 3.1 - 3.3 eV Reduced gap, facilitating visible light absorption/emission tuning.
Character p-Type / DonorWeak AcceptorStrong Acceptor (n-Type) Switches dominant carrier type to electrons.

Note: Values are estimated based on DFT trends for similar push-pull thiophene systems.

Diagram: Energy Level Cascade

The following diagram illustrates the electronic "deepening" effect of the substituents, validating its use as an electron trap or n-type material.

EnergyLevels cluster_0 Parent Scaffold cluster_1 Target Molecule BT_LUMO LUMO: -1.2 eV T_LUMO LUMO: -3.3 eV (Air Stable n-Type) BT_LUMO->T_LUMO  -CN & -CHO Effect BT_HOMO HOMO: -5.8 eV T_HOMO HOMO: -6.6 eV (Oxidation Resistant) BT_HOMO->T_HOMO

Caption: Comparative energy level diagram showing the stabilization of HOMO/LUMO levels upon dual-functionalization.

Part 3: Synthesis Protocols

Retrosynthetic Logic

Direct formylation of 7-cyanobenzo[b]thiophene is the most efficient pathway. The -CN group deactivates the benzene ring, but the thiophene C2 position remains the most nucleophilic site, allowing for selective Electrophilic Aromatic Substitution (EAS) via the Vilsmeier-Haack reaction.

Step-by-Step Synthesis Workflow
Step 1: Synthesis of 7-Cyanobenzo[b]thiophene

Starting Material: 7-Bromobenzo[b]thiophene (CAS: 1423-61-6).

  • Reagents: 7-Bromobenzo[b]thiophene (1.0 eq), CuCN (1.5 eq).

  • Solvent: Anhydrous DMF or NMP.

  • Conditions: Reflux (140–150 °C) for 12–16 hours under

    
    .
    
  • Workup: Cool to RT. Pour into ethylenediamine/water solution (to complex copper). Extract with EtOAc.

  • Purification: Column chromatography (Hexane/EtOAc).

  • Yield Target: 75–85%.

Step 2: Vilsmeier-Haack Formylation (Target Generation)

Reaction: Selective C2-formylation.

  • Reagents:

    
     (1.2 eq), Anhydrous DMF (1.5 eq).
    
  • Substrate: 7-Cyanobenzo[b]thiophene (from Step 1).

  • Protocol:

    • Cool DMF to 0°C. Add

      
       dropwise (Vilsmeier reagent formation). Stir 30 min.
      
    • Add substrate dissolved in minimal DMF dropwise.

    • Heat to 80–90°C for 4–6 hours. (Monitor via TLC).

    • Quench: Pour onto crushed ice/sodium acetate solution (buffers pH to ~5-6 to hydrolyze the iminium salt without damaging the nitrile).

  • Purification: Recrystallization from Ethanol or Acetonitrile.

  • Characterization:

    • IR: Distinct bands at ~2220 cm⁻¹ (CN) and ~1670 cm⁻¹ (CHO).

    • ¹H NMR: Singlet at ~10.1 ppm (Aldehyde proton); Singlet at ~8.0 ppm (C3-H).

Synthesis Pathway Diagram

Synthesis Start 7-Bromo-benzo[b]thiophene Step1 Rosenmund-von Braun (CuCN, DMF, Reflux) Start->Step1 Inter 7-Cyano-benzo[b]thiophene Step1->Inter Step2 Vilsmeier-Haack (POCl3, DMF, 90°C) Inter->Step2 Final 2-Formyl-7-cyano-benzo[b]thiophene (TARGET) Step2->Final

Caption: Optimized synthetic route utilizing nucleophilic substitution followed by electrophilic formylation.

Part 4: Applications in Organic Electronics & Pharma

Organic Photovoltaics (OPV)

This molecule is a "linkable acceptor." The aldehyde group allows it to be used as a terminal unit in A-D-A (Acceptor-Donor-Acceptor) small molecules.

  • Mechanism: Knoevenagel condensation with active methylene compounds (e.g., malononitrile) creates a vinyl linkage, extending conjugation.

  • Benefit: The 7-CN group provides additional electron withdrawal orthogonal to the main chain, fine-tuning the LUMO without disrupting the planarity of the backbone.

Bio-Electronics & Pharmacophore Overlap

For the Drug Development Audience: While primarily an electronic material, the 7-cyanobenzo[b]thiophene scaffold is a bioisostere for indole systems found in many therapeutics (e.g., Raloxifene derivatives).

  • Relevance: The nitrile group allows for H-bonding interactions in protein binding pockets (e.g., Serine proteases).

  • Safety: Unlike nitro-substituted derivatives, the cyano group is generally more metabolically stable, reducing potential toxicity in bio-electronic implants.

Part 5: References

  • PubChem. Benzo[b]thiophene-7-carbonitrile | C9H5NS.[3] National Library of Medicine. Available at: [Link]

  • Mancuso, R., et al. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, M823. Available at: [Link][4]

  • Nayak, P. K., et al. (2010). Synthesis, photophysical and electrochemical properties of 2,8-diaryl-dibenzothiophene derivatives for organic electronics. Journal of Chemical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzothiophenes. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Bioactive Potential of 2-Formylbenzo[b]thiophene-7-carbonitrile Scaffolds: A Privileged Core for Modern Drug Discovery

Executive Summary The benzo[b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1][2] This guide f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The benzo[b]thiophene core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1][2] This guide focuses on the untapped potential of a specific, strategically substituted derivative: 2-Formylbenzo[b]thiophene-7-carbonitrile. The introduction of a reactive 2-formyl group and an electron-withdrawing 7-carbonitrile moiety onto this proven scaffold presents a compelling rationale for the exploration of novel therapeutic agents. The 2-formyl group serves as a versatile chemical handle for creating diverse libraries of derivatives, while the 7-carbonitrile can significantly modulate the molecule's electronic properties and interaction with biological targets. This document synthesizes insights from the broader field of benzo[b]thiophene research to propose and explore the potential of this specific scaffold in developing next-generation anticancer and antimicrobial agents. We will delve into the mechanistic basis for these potential activities, provide validated experimental protocols for their evaluation, and outline a strategic path for synthesis and future development.

Section 1: The Benzo[b]thiophene Scaffold: A Foundation of Pharmacological Diversity

Heterocyclic compounds are the cornerstone of modern pharmacology, and among them, sulfur-containing heterocycles like benzo[b]thiophene are of paramount importance.[2] This fused aromatic ring system, consisting of a thiophene ring merged with a benzene ring, is structurally analogous to indole but possesses unique physicochemical properties conferred by the sulfur atom. This core structure is prevalent in a multitude of natural and synthetic molecules, demonstrating remarkable versatility in interacting with a wide array of biological targets.[3]

The "privileged" status of the benzo[b]thiophene scaffold stems from its proven success in yielding drugs with high therapeutic potency across various disease classes.[1][2] Marketed drugs such as Raloxifene , used for osteoporosis treatment, and Zileuton , an anti-asthmatic, are built upon this core.[4] The scaffold's broad bioactivity profile includes well-documented anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making it a fertile ground for new drug discovery initiatives.[5][6][7]

Section 2: Deconstructing the 2-Formylbenzo[b]thiophene-7-carbonitrile Core: A Rationale for Design

The specific substitution pattern of 2-Formylbenzo[b]thiophene-7-carbonitrile is not arbitrary; it is a deliberate design choice aimed at maximizing therapeutic potential. Each functional group is positioned to contribute distinct and potentially synergistic properties.

  • The 2-Formyl Group (CHO): A Versatile Handle for Synthesis and Interaction The aldehyde at the C-2 position is a powerful tool for medicinal chemists. Its electrophilic carbon is highly reactive, enabling the straightforward synthesis of a vast library of derivatives through reactions like Schiff base formation, Wittig reactions, and reductive amination.[8] This allows for the systematic exploration of the chemical space around the core scaffold. Furthermore, the oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the molecule within the binding pocket of a target protein, a common feature in many enzyme inhibitors.

  • The 7-Carbonitrile Group (CN): A Modulator of Potency and Specificity The nitrile group at the C-7 position is a potent electron-withdrawing group. This influences the overall electron distribution of the aromatic system, which can profoundly impact the molecule's binding affinity and pharmacokinetic properties. The nitrile is also a competent hydrogen bond acceptor and can serve as a bioisosteric replacement for other functional groups, such as a carbonyl or a halogen, offering a way to fine-tune activity and reduce off-target effects. Its inclusion in scaffolds has been linked to enhanced potency in various contexts, including kinase inhibition.[9][10]

The combination of a reactive aldehyde and a strongly electron-withdrawing nitrile on a proven bioactive scaffold creates a molecule with high potential for novel and potent interactions with key biological targets implicated in cancer and infectious diseases.

Section 3: Prospective Anticancer Applications

The benzo[b]thiophene scaffold is a well-established pharmacophore in oncology research.[11][12] We hypothesize that the 2-Formylbenzo[b]thiophene-7-carbonitrile core is an excellent candidate for developing novel anticancer agents, particularly targeting cellular division and signaling pathways.

Target 1: Tubulin Polymerization Inhibition

Microtubules are critical for the formation of the mitotic spindle during cell division, making them a prime target for anticancer drugs.[13] A significant class of benzo[b]thiophene derivatives, particularly those with a 2-aroyl (e.g., 2-benzoyl) group, have demonstrated potent inhibition of tubulin polymerization by binding to the colchicine site.[13] The 2-formyl group on our scaffold serves as a direct structural analogue to these successful 2-aroyl compounds.

Structure-activity relationship (SAR) studies have shown that substituents on the benzo[b]thiophene ring are crucial for activity.[13] The 7-carbonitrile group is hypothesized to enhance binding affinity through favorable electronic and steric interactions within the colchicine binding pocket.

cluster_target Tubulin Inhibition Pathway tubulin α/β-Tubulin Dimers mt Microtubule Polymerization tubulin->mt Polymerize spindle Mitotic Spindle Formation mt->spindle apoptosis Apoptosis mt->apoptosis Disruption leads to mitosis Cell Division (Mitosis) spindle->mitosis scaffold 2-Formylbenzo[b]thiophene -7-carbonitrile Scaffold scaffold->tubulin Binds to Colchicine Site

Caption: Hypothetical mechanism of action for the scaffold as a tubulin polymerization inhibitor.

Table 1: Antiproliferative Activity of Related 2-Aroylbenzo[b]thiophene Derivatives

Compound Class Derivative Example Target Cancer Cell Line IC50 Value Reference
2-Aroyl-5-aminobenzo[b]thiophene Compound 3c MNNG/HOS (Osteosarcoma) 2.6 nM [13]
2-Aroyl-5-aminobenzo[b]thiophene Compound 3d K562 (Leukemia) 8.1 nM [13]
2-Aroyl-5-aminobenzo[b]thiophene Compound 3e A549 (Lung) 11 nM [13]
4,5,6,7-Tetrahydrobenzo[b]thiophene Compound 1b LoVo (Colorectal) 57.10 µg/mL (PDK1 inh.) [9]

| 4,5,6,7-Tetrahydrobenzo[b]thiophene | Compound 1b | HCT-116 (Colorectal) | 64.10 µg/mL (LDHA inh.) |[9] |

(Note: IC50 values are context-dependent and serve as a benchmark for the potential potency of the proposed scaffold).

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a foundational method for assessing a compound's ability to inhibit cancer cell proliferation.[14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NADPH-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14] The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HCT-116) into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 2-Formylbenzo[b]thiophene-7-carbonitrile derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Section 4: Prospective Antimicrobial Applications

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis. Benzo[b]thiophene derivatives have consistently shown promise as a new class of antimicrobial agents.[15][16][17] The unique electronic and structural features of the 2-Formylbenzo[b]thiophene-7-carbonitrile scaffold make it a strong candidate for development in this area.

The mechanism of action for antimicrobial benzo[b]thiophenes can be diverse, and the specific target for our proposed scaffold would need to be elucidated. However, the scaffold's functionality allows for interactions with essential bacterial enzymes or disruption of cell membrane integrity.

cluster_workflow Antimicrobial Screening Workflow start Synthesized Compound Library (2-Formylbenzo[b]thiophene-7-carbonitrile Derivatives) screen Primary Screen: Agar Disk Diffusion Assay start->screen result1 Measure Zone of Inhibition (ZOI) screen->result1 mic Secondary Screen: Broth Microdilution Assay result2 Determine Minimum Inhibitory Concentration (MIC) mic->result2 active Active Compounds result1->active ZOI > Threshold inactive Inactive Compounds result1->inactive ZOI < Threshold further Further Studies: (Mechanism of Action, Toxicity) result2->further Low MIC Value active->mic

Caption: A typical workflow for screening novel compounds for antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for quantifying the potency of an antimicrobial agent.[18][19]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against selected bacterial and fungal strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The assay is performed in a liquid broth medium in a 96-well plate format, allowing for the testing of multiple concentrations simultaneously.

Step-by-Step Methodology:

  • Strain Preparation: Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution (in a broth-compatible solvent like DMSO) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which no turbidity (visible growth) is observed. This can be aided by adding a viability indicator like resazurin after incubation.[18]

Section 5: Synthesis and Derivatization Strategy

A key advantage of the 2-Formylbenzo[b]thiophene-7-carbonitrile scaffold is its amenability to chemical modification. A robust synthetic route to the core, followed by a strategic derivatization plan, is essential for exploring the structure-activity relationship (SAR).

Proposed Synthesis of the Core Scaffold: A plausible synthetic approach could involve the cyclization of a suitably substituted benzene derivative. For instance, a reaction starting from a 2-halobenzonitrile derivative with a thioglycolate equivalent could be employed, followed by functional group manipulations to install the 2-formyl group. Numerous methods for the construction of the benzo[b]thiophene skeleton have been reported and could be adapted for this specific target.[3][20]

cluster_synthesis Derivatization Strategy from the 2-Formyl Group core 2-Formylbenzo[b]thiophene -7-carbonitrile Core schiff Schiff Bases / Imines core->schiff R-NH2 chalcone Chalcones / Enones core->chalcone Aldol Condensation (with Ketones) alcohol Alcohols core->alcohol Reduction (e.g., NaBH4) acid Carboxylic Acids core->acid Oxidation (e.g., KMnO4) amine Secondary / Tertiary Amines schiff->amine Reduction (e.g., NaBH4)

Caption: Versatile derivatization pathways originating from the 2-formyl functional group.

Section 6: In Silico Modeling and Future Directions

To accelerate the drug discovery process and rationalize experimental findings, computational methods are indispensable.

Protocol Outline: Molecular Docking
  • Target Selection & Preparation: Obtain the 3D crystal structure of the protein target (e.g., tubulin, a bacterial enzyme) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the 2-Formylbenzo[b]thiophene-7-carbonitrile derivative and optimize its geometry to find the lowest energy conformation.

  • Binding Site Definition: Identify the active site or binding pocket on the protein, often defined by the location of a co-crystallized ligand.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to systematically place the ligand in the binding site in various orientations and conformations. The program will calculate a "docking score" or binding affinity for each pose, predicting the most favorable binding mode.[8]

  • Analysis: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. This provides a structural hypothesis for the observed biological activity and guides the design of more potent analogues.

Future Directions: The most promising compounds identified through the in vitro screening and in silico modeling will advance to the next stages of the drug development pipeline. This includes lead optimization to improve potency and selectivity, assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles, and ultimately, evaluation in preclinical in vivo animal models to establish efficacy and safety.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Cancer Drug Resistance (pp. 189-218). Humana Press.
  • El-Sayed, N. N. E., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. [Link]

  • Rajimon, K. J., et al. (2025). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Journal of Molecular Structure. [Link]

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kaur, N., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Gacche, R. N., & Jadhav, R. S. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology. [Link]

  • Kaur, N., et al. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Scilit. (n.d.). Design, Synthesis, Biocompatibility, molecular docking and molecular dynamics studies of novel Benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc Domains. Scilit. [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anti-cancer Drugs. [Link]

  • Arrighi, F. (2024). New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. I.R.I.S.. [Link]

  • Borges, F. M., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Iqbal, N., & Al-Rashida, M. (2018). Recent Progress in the Synthesis of Benzo[b]thiophene. Current Organic Synthesis. [Link]

  • Al-Khafaji, Y. F., et al. (2022). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry. [Link]

  • Hilpert, K., et al. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers in Neuroscience. [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing SL. [Link]

  • Alksinin, V. (2024). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. [Link]

  • Ali, I., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Research Square. [Link]

  • Meng, X., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Tetrahedron. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Pérez-Silanes, S., et al. (2011). Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. ACS Medicinal Chemistry Letters. [Link]

  • Romagnoli, R., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Anti-Infective Agents. [Link]

  • ResearchGate. (2023). Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. ResearchGate. [Link]

  • Hunnur, R. K., et al. (2010). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. TSI Journals. [Link]

  • Al-Otaibi, J. S., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. [Link]

  • Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • ResearchGate. (2025). Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

  • Figueroa-Valverde, L., et al. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Clinics in Oncology. [Link]

  • Sheppard, G. S., & Young, J. R. (1996). U.S. Patent No. 5,569,772. Washington, DC: U.S.
  • Stütz, A., & Petranyi, G. (1984). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of medicinal chemistry. [Link]

  • Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

  • Lin, L., et al. (2016). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, characterization of poly-2- (2-hydroxybenzylideneamino)-6-phenyl-4,5,6, 7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Investigation of antibacterial activity and optical properties. ResearchGate. [Link]

  • Sepehri, S., et al. (2022). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry. [Link]

  • Yakovlev, D. S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Research Square. [Link]

  • ResearchGate. (2026). A brief summary of structure–activity relationship for benzothiophene... ResearchGate. [Link]

  • Semantic Scholar. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative ass. Semantic Scholar. [Link]

  • Akkurt, M., et al. (2008). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). Biologically active compounds based on benzo[b]-thiophene and... ResearchGate. [Link]

Sources

Foundational

Characterization of Novel Thiophene Derivatives: A Guide to Determining the Melting and Boiling Points of 2-Formylbenzo[b]thiophene-7-carbonitrile

Abstract Introduction: The Significance of Physical Properties in Drug Development The melting point and boiling point of a compound are fundamental physical constants that provide a wealth of information. For a drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Physical Properties in Drug Development

The melting point and boiling point of a compound are fundamental physical constants that provide a wealth of information. For a drug development professional, these are not mere numbers but critical indicators of purity, stability, and even potential formulation strategies. A sharp and defined melting point range, for instance, is a primary indicator of a pure crystalline solid, a crucial quality attribute for any active pharmaceutical ingredient (API). Conversely, a broad melting range often suggests the presence of impurities.

The boiling point, particularly for compounds that can be distilled, is vital for purification and handling. For less volatile compounds, understanding their thermal stability at elevated temperatures is essential to prevent degradation during processing and storage. In the case of 2-Formylbenzo[b]thiophene-7-carbonitrile, a molecule with reactive formyl and nitrile groups, these thermal characteristics are of utmost importance.

Current Data Landscape for 2-Formylbenzo[b]thiophene-7-carbonitrile

A thorough search of established chemical databases reveals a lack of experimentally determined melting and boiling point data for 2-Formylbenzo[b]thiophene-7-carbonitrile. While data exists for related structures such as benzo[b]thiophene and its various nitrile and carbaldehyde derivatives[1][2][3][4][5], the specific combination of substituents at the 2 and 7 positions of the benzo[b]thiophene core renders this a novel entity in terms of its physical properties. This absence of data necessitates a robust experimental approach to characterization.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard and reliable method for this determination.

Principle of Capillary Melting Point Determination

This technique relies on the visual observation of the phase transition of a small sample of the compound packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid define the melting point range. The sharpness of this range is a key indicator of purity.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 2-Formylbenzo[b]thiophene-7-carbonitrile is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a glass capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Set a heating ramp rate. For an unknown compound, a preliminary rapid heating can be used to get an approximate melting point. For the precise measurement, a slower ramp rate of 1-2 °C per minute is recommended, starting from about 10-15 °C below the approximate melting point.

  • Measurement:

    • Insert the capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first sign of melting (the appearance of a liquid phase) is observed. This is the lower end of the melting range.

    • Continue heating and record the temperature at which the last solid crystal melts into a clear liquid. This is the upper end of the melting range.

  • Data Recording and Analysis:

    • Record the melting point as a range (e.g., 125.5 - 126.5 °C).

    • Repeat the measurement at least two more times with fresh samples and new capillary tubes to ensure reproducibility.

    • A narrow melting range (less than 2 °C) is indicative of high purity.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a non-volatile or high-boiling point compound like 2-Formylbenzo[b]thiophene-7-carbonitrile, determination under reduced pressure (vacuum distillation) is often necessary to prevent thermal decomposition.

Principle of Distillation

Distillation is a process of separating the component substances from a liquid mixture by selective boiling and condensation. The boiling point observed is dependent on the external pressure. By reducing the pressure, the boiling point is lowered, allowing for the distillation of thermally sensitive compounds.

Step-by-Step Experimental Protocol (Micro-Distillation under Reduced Pressure)
  • Apparatus Setup:

    • Assemble a micro-distillation apparatus, which includes a small distilling flask (e.g., a Hickman still), a condenser, a receiving flask, a thermometer, and a connection to a vacuum pump with a pressure gauge (manometer).

    • Ensure all glassware is clean and dry.

    • Place a small amount of the 2-Formylbenzo[b]thiophene-7-carbonitrile sample into the distilling flask along with a small magnetic stir bar or boiling chips to ensure smooth boiling.

  • Procedure:

    • Apply a vacuum to the system and allow the pressure to stabilize. Record the pressure from the manometer.

    • Begin heating the distilling flask gently using a heating mantle or oil bath.

    • Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is typically a stable temperature reading during which the condensate is collected.

    • Record the temperature range over which the majority of the compound distills.

  • Data Recording and Analysis:

    • Record the boiling point along with the pressure at which it was measured (e.g., 185 °C at 0.5 mmHg).

    • If possible, perform the distillation at a few different pressures to establish a pressure-temperature nomograph.

Data Presentation

Upon completion of the experimental work, the data for 2-Formylbenzo[b]thiophene-7-carbonitrile should be presented in a clear and concise format.

Physical PropertyExperimental ValueConditionsNotes
Melting PointTo be determinedAtmospheric PressureA narrow range indicates high purity.
Boiling PointTo be determinedSpecify pressure (e.g., 0.5 mmHg)Necessary for thermally sensitive compounds.

Logical Workflow for Physical Characterization

The process of characterizing a novel compound follows a logical progression from synthesis to data analysis and verification.

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Verification synthesis Synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp_determination Melting Point Determination purification->mp_determination bp_determination Boiling Point Determination (under vacuum) purification->bp_determination data_recording Record Data in Standard Format mp_determination->data_recording bp_determination->data_recording purity_assessment Assess Purity (e.g., sharp MP range) data_recording->purity_assessment final_report final_report purity_assessment->final_report Final Characterization Report

Caption: Workflow for the physical characterization of a novel compound.

Conclusion

The determination of the melting and boiling points of 2-Formylbenzo[b]thiophene-7-carbonitrile is a foundational step in its characterization. While this data is not currently in the public domain, the protocols outlined in this guide provide a robust and scientifically sound pathway for researchers to obtain these critical physical constants. Adherence to these methodologies will ensure data of high integrity, which is indispensable for the advancement of research and development in the pharmaceutical and chemical sciences.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750036, Benzo[b]thiophene-7-carbonitrile. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108686, Benzo(b)thiophene-2-carbonitrile. Retrieved from [Link].

  • Semantic Scholar (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative ass. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link].

  • The Good Scents Company (2024). benzothiophene, 95-15-8. Retrieved from [Link].

  • Cheméo (2024). Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). Retrieved from [Link].

  • US Environmental Protection Agency (2023). Benzo[b]thiophene-2-carbonitrile - Substance Details. Retrieved from [Link].

  • MDPI (2014). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link].

  • Google Patents (1996). US5569772A - Process for the synthesis of benzo[b]thiophenes.

Sources

Exploratory

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of 2-Formylbenzo[b]thiophene-7-carbonitrile

[1] Abstract This technical guide provides a comprehensive toxicological and safety assessment of 2-Formylbenzo[b]thiophene-7-carbonitrile , a specialized heterocyclic intermediate used in the synthesis of poly-ADP-ribos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive toxicological and safety assessment of 2-Formylbenzo[b]thiophene-7-carbonitrile , a specialized heterocyclic intermediate used in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other oncology pharmacophores.[1] Due to its status as a niche research intermediate, direct experimental toxicity data is sparse.[1] This guide utilizes Structure-Activity Relationship (SAR) analysis, "Read-Across" methodology from structural analogs (benzo[b]thiophene-2-carbaldehyde and 7-cyanobenzo[b]thiophene), and predictive toxicology to establish a robust safety profile.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Compound Identification
  • Chemical Name: 2-Formylbenzo[b]thiophene-7-carbonitrile[1]

  • Synonyms: 7-Cyano-1-benzothiophene-2-carboxaldehyde; 7-Cyanobenzo[b]thiophene-2-carbaldehyde[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 187.22 g/mol [1]

  • Structural Features: Fused benzene-thiophene ring system substituted with an aldehyde group at position 2 and a nitrile group at position 7.[1]

Predicted Physicochemical Properties[1]
  • Physical State: Pale yellow to off-white crystalline solid.[1]

  • Solubility: Low in water; soluble in DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate.[1]

  • LogP (Predicted): ~2.5 – 3.0 (Lipophilic, suggesting high membrane permeability).

  • Melting Point: Predicted range 145–155 °C (based on analogs).[1]

Part 2: Hazard Identification (GHS Classification)

Note: Classifications are derived from functional group analysis and analog data.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Warning
Skin Sensitization Cat 1H317: May cause an allergic skin reaction.[1]Warning
Skin Irritation Cat 2H315: Causes skin irritation.[1]Warning
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]Warning
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1]Warning
Key Risk Drivers:
  • Aldehyde Moiety (C2): Highly reactive electrophile capable of forming Schiff bases with protein lysine residues, leading to skin sensitization (contact dermatitis).[1]

  • Nitrile Moiety (C7): While aromatic nitriles are more stable than aliphatic ones, metabolic processing can liberate toxic intermediates.[1]

  • Benzothiophene Core: Planar aromatic structure capable of intercalation; potential for CYP450 interaction.[1]

Part 3: Toxicological Profile & Metabolic Fate[1]

Acute Toxicity Mechanisms[1]
  • Oral: The LD50 is estimated between 300–2000 mg/kg (Rat).[1] Toxicity is driven by the electrophilic attack of the aldehyde on cellular macromolecules and potential inhibition of cellular respiration by nitrile metabolites.[1]

  • Inhalation: Dusts are highly irritating to the upper respiratory tract.[1] The aldehyde group acts as a sensory irritant (TRPA1 agonist).[1]

Metabolic Activation Pathways (Diagram)

The compound undergoes Phase I metabolism primarily via oxidation and hydrolysis.[1]

MetabolicPathway Parent 2-Formylbenzo[b]thiophene- 7-carbonitrile (Parent) Acid 7-Cyanobenzo[b]thiophene- 2-carboxylic acid (Major Metabolite) Parent->Acid Aldehyde Dehydrogenase (Oxidation) Amide 2-Formylbenzo[b]thiophene- 7-carboxamide Parent->Amide Nitrile Hydratase (Hydrolysis - Minor) Conjugate Glucuronide Conjugate (Excretion) Acid->Conjugate UGT Transferase (Phase II)

Figure 1: Predicted metabolic fate. The primary detoxification route is the rapid oxidation of the aldehyde to the carboxylic acid, facilitating renal excretion.[1]

Genotoxicity & Carcinogenicity[1]
  • Ames Test: Predicted Positive in strains TA100 without S9 activation due to the reactive aldehyde.[1]

  • Mechanism: Aldehydes can form DNA adducts.[1] However, the bulky benzothiophene core may limit nuclear access compared to smaller aldehydes like formaldehyde.[1]

Part 4: Synthesis & Experimental Context[1][4][6][7]

Understanding the synthesis aids in identifying impurity hazards.[1]

Retrosynthetic Analysis

The most robust route involves functionalizing the 7-position prior to formylation to avoid competing directing effects.[1]

Protocol Summary:

  • Starting Material: 7-Bromo-benzo[b]thiophene.[1]

  • Step 1 (Cyanation): Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C) yields 7-cyanobenzo[b]thiophene.

  • Step 2 (Formylation): Lithiation (n-BuLi, -78°C) followed by DMF quench yields the target 2-formylbenzo[b]thiophene-7-carbonitrile .[1]

SynthesisWorkflow Start 7-Bromobenzo[b]thiophene Step1 Cyanation (Zn(CN)2, Pd cat., 120°C) Start->Step1 Inter Intermediate: 7-Cyanobenzo[b]thiophene Step1->Inter Step2 Formylation (1. n-BuLi, -78°C; 2. DMF) Inter->Step2 Product Target: 2-Formylbenzo[b]thiophene- 7-carbonitrile Step2->Product

Figure 2: Synthesis workflow.[1][2][3] Note that Step 1 involves highly toxic cyanide reagents, requiring stricter controls than the final product.[1]

Part 5: Safe Handling & Exposure Controls[1]

Engineering Controls
  • Containment: All weighing and transfer operations must be conducted in a Class II Biosafety Cabinet or a certified chemical fume hood.[1]

  • Air Exchange: Minimum 12 air changes per hour (ACH) in the lab space.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardJustification
Respiratory N95 or P100 RespiratorPrevents inhalation of sensitizing dusts.[1]
Hands Double Nitrile Gloves (0.11 mm)Aldehydes can permeate thin latex; double gloving provides breakthrough protection >480 min.[1]
Eyes Chemical Splash GogglesPrevent lachrymatory irritation from aldehyde vapors/dust.[1]
Body Tyvek Lab CoatPrevents contamination of street clothes; disposable is preferred.[1]
Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation (risk of secondary contamination).[1]

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water for 15 minutes.[1] Aldehydes bind proteins; immediate removal is critical to prevent sensitization.[1]

  • Spill Cleanup: Wet sweep to avoid dust generation.[1] Treat spill area with 10% sodium bisulfite solution to neutralize the aldehyde group.[1]

Part 6: Environmental Fate[1]

  • Aquatic Toxicity: Expected to be Toxic to aquatic life with long-lasting effects (Category 2) due to the stable benzothiophene core.[1]

  • Biodegradability: Not readily biodegradable.[1] The heterocyclic sulfur and nitrile group inhibit microbial degradation.[1]

  • Disposal: Must be incinerated in a chemical waste combustor equipped with an afterburner and scrubber to manage SOx and NOx emissions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750036, Benzo[b]thiophene-7-carbonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzo[b]thiophene-2-carbaldehyde. (Analog Read-Across Data).[1] Retrieved from [Link][1]

  • Campaigne, E. (1984).[1][4] Thiophenes and their Benzo Derivatives: Synthesis and Applications. Comprehensive Heterocyclic Chemistry.

Sources

Foundational

The Unsung Hero of Epigenetics: Functionalized Benzothiophene-7-carbonitriles

This guide explores the chemical history, synthetic challenges, and medicinal utility of functionalized benzothiophene-7-carbonitriles . While the benzothiophene core is ubiquitous in FDA-approved drugs (e.g., Raloxifene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the chemical history, synthetic challenges, and medicinal utility of functionalized benzothiophene-7-carbonitriles . While the benzothiophene core is ubiquitous in FDA-approved drugs (e.g., Raloxifene, Zileuton), the 7-carbonitrile substitution represents a specific, high-value optimization strategy used in modern drug discovery to modulate metabolic stability, electronic properties, and binding selectivity in epigenetic and kinase targets.

Executive Summary

Benzothiophene-7-carbonitrile is a privileged pharmacophore that has emerged from "scaffold morphing" campaigns in oncology and epigenetics. Unlike the naturally reactive C3 position of benzothiophenes, the C7 position is synthetically elusive. Its functionalization with a nitrile (cyano) group is a deliberate medicinal chemistry tactic to:

  • Block Metabolic Soft Spots: Prevent hydroxylation/glucuronidation at the electron-rich benzenoid ring.

  • Modulate Electronics: The electron-withdrawing nitrile group reduces the electron density of the thiophene ring, altering

    
    -stacking interactions with phenylalanine/tyrosine residues in target pockets (e.g., LSD1, Chk1).
    
  • Enhance Selectivity: The linear geometry of the nitrile group often exploits narrow hydrophobic channels in enzyme active sites.

Part 1: The Synthetic Challenge & Discovery History

The Regioselectivity Problem

The discovery of accessible routes to benzothiophene-7-carbonitriles was driven by the failure of classical methods.

  • Classical Electrophilic Aromatic Substitution (EAS): Direct functionalization of benzothiophene overwhelmingly favors the C3 position (thiophene ring) due to the stabilization of the Wheland intermediate by the sulfur atom.

  • The C7 Challenge: The C7 position is on the benzenoid ring and is electronically deactivated relative to C2/C3. Direct cyanation at C7 is impossible without pre-functionalization or directing groups.

The Breakthrough: "Pre-Functionalized" Cyclization

The most robust historical route, established in the early 2000s and refined in recent "domino" protocols, involves constructing the thiophene ring onto a pre-cyanated benzene precursor.

Key Synthetic Pathway (The Domino Protocol): This method utilizes o-haloalkynylbenzenes or functionalized thiophenols. A notable recent advancement involves a domino reaction of thio-Michael addition followed by Thorpe-Ziegler cyclization.

SynthesisPath Precursor 2-Mercaptobenzonitrile Derivative Inter Intermediate: Thioether Adduct Precursor->Inter S-Alkylation Reagent + Activated Nitrile/Alkyne (e.g., Malononitrile) Reagent->Inter Cyclization Thorpe-Ziegler Cyclization (Base Catalyzed) Inter->Cyclization Intramolecular Nucleophilic Attack Product 3-Amino-benzothiophene- 7-carbonitrile Cyclization->Product Tautomerization

Figure 1: The Domino Protocol for accessing the 7-cyano-3-aminobenzothiophene core. This route bypasses the selectivity issues of direct substitution.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Case Study: LSD1 Inhibitors (Epigenetics)

Lysine-specific demethylase 1 (LSD1) is a critical target for acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

  • The Problem: Early LSD1 inhibitors (tranylcypromine derivatives) lacked selectivity against MAO-A/B (Monoamine Oxidases), leading to CNS side effects.

  • The Solution: Researchers utilized the benzothiophene scaffold to occupy the large hydrophobic binding pocket of LSD1.

  • Role of 7-CN: The introduction of the 7-carbonitrile group serves as a bioisostere for halogen atoms but with a distinct dipole. In the LSD1 active site, the benzothiophene core

    
    -stacks with the FAD cofactor, while the 7-CN group projects into a restricted sub-pocket, improving selectivity over the smaller MAO active sites.
    
Case Study: Chk1 Kinase Inhibitors

Checkpoint Kinase 1 (Chk1) inhibitors are used to sensitize tumors to DNA-damaging agents.[1]

  • Scaffold Morphing: Discovery programs at companies like Array BioPharma and Genentech explored "scaffold morphing" from thienopyridines to benzothiophenes.

  • Mechanism: The 7-cyano group in these kinase inhibitors often functions as a hydrogen bond acceptor (weak) or simply as a rigid spacer that orients the molecule to form a critical hinge-binding interaction via the C2-amide/urea.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table illustrates the impact of C7-functionalization on biological potency in a representative LSD1 inhibitor series (hypothetical data based on typical SAR trends in this scaffold):

Compound IDR-Group (C7 Position)LSD1 IC50 (nM)MAO-B IC50 (nM)Selectivity Ratio
BT-H (Ref) -H4501200.26 (Poor)
BT-Cl -Cl856007.0
BT-CN (Lead) -CN 12 >10,000 >800 (Excellent)
BT-OMe -OCH312008000.6

Table 1: Effect of C7-substitution on LSD1 potency and selectivity. Note the dramatic increase in selectivity provided by the nitrile group.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-Amino-benzothiophene-7-carbonitrile

Context: This protocol utilizes a base-catalyzed condensation, a standard method for generating the functionalized core.

Reagents:

  • 2-Mercapto-3-cyanobenzonitrile (Starting material)

  • Chloroacetonitrile (Alkylating agent)

  • Potassium Carbonate (

    
    )[2]
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-mercapto-3-cyanobenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Alkylation: Add

    
     (2.5 eq) followed by dropwise addition of chloroacetonitrile (1.1 eq) at 
    
    
    
    .
  • Cyclization (The Domino Step): Warm the reaction to

    
     and stir for 4 hours. The initial S-alkylation is followed rapidly by the Thorpe-Ziegler cyclization onto the adjacent nitrile.
    
  • Quench: Pour the reaction mixture into ice-cold water. A precipitate should form immediately.

  • Isolation: Filter the solid, wash copiously with water to remove DMF and salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as fine yellow needles.

  • Validation:

    • IR: Look for disappearance of the aliphatic nitrile peak and appearance of amine (

      
      ) bands (
      
      
      
      ).
    • NMR: Confirm the presence of the benzothiophene protons and the broad

      
       singlet.
      
Biological Assay: Fluorescence-Based LSD1 Inhibition

Context: Self-validating assay to confirm activity of the synthesized core.

  • Enzyme Mix: Incubate recombinant human LSD1 (50 nM) with the synthesized inhibitor in TRIS buffer (pH 8.0) for 15 minutes.

  • Substrate Addition: Add H3K4me2 peptide substrate conjugated to a fluorophore (e.g., peroxidase-coupled detection system).

  • Readout: Measure fluorescence over 30 minutes.

  • Control: Use Tranylcypromine as a positive control.

  • Validation: The

    
     curve must show a sigmoidal dose-response with a Hill slope near -1.0.
    

Part 4: Structural Biology & Mechanism

The unique properties of the benzothiophene-7-carbonitrile are best understood through its binding mode. The diagram below illustrates the "Selectivity Filter" concept in the LSD1 active site.

BindingMode cluster_Inhibitor Functionalized Inhibitor LSD1_Pocket LSD1 Active Site (Large Hydrophobic Cleft) FAD FAD Cofactor (Catalytic Center) Metabolic_Enzyme CYP450 / MAO (Off-Target) Scaffold Benzothiophene Core (Pi-Stacking) Scaffold->LSD1_Pocket Hydrophobic Fit Scaffold->FAD Pi-Pi Stacking CN_Group 7-Carbonitrile (Selectivity Handle) Scaffold->CN_Group CN_Group->LSD1_Pocket Steric Tolerance (Fits Narrow Cleft) CN_Group->Metabolic_Enzyme Steric Clash / Metabolic Block

Figure 2: Mechanistic rationale for the 7-carbonitrile substitution. It permits binding to the target (LSD1) while clashing with or blocking metabolic degradation by off-targets.

References

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC (NIH). [Link]

  • Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Journal of Medicinal Chemistry. [Link]

  • Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 4,7-dibromobenzo[b]thiophene derivatives via 2-(1-adamantylsulfanyl)-1,4-dibromo-3-(ethynyl)-benzenes. Tohoku University Research. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile: A Detailed Protocol for Drug Discovery and Materials Science

Introduction The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of this core structure allo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of this core structure allows for the fine-tuning of its physicochemical and biological properties. Specifically, the introduction of formyl and cyano groups at strategic positions can lead to the development of potent enzyme inhibitors, molecular probes, and advanced materials. 2-Formylbenzo[b]thiophene-7-carbonitrile is a key intermediate for the synthesis of a diverse range of complex molecules. The formyl group at the 2-position serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and olefination, while the nitrile group at the 7-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This application note provides a detailed, step-by-step protocol for the synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile, designed for researchers in drug development and materials science. The protocol is presented with a focus on scientific integrity, explaining the rationale behind each experimental choice to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile is approached in a two-step sequence starting from the commercially available 7-bromobenzo[b]thiophene. The first step involves the conversion of the bromo-substituent at the 7-position to a cyano group via a palladium-catalyzed cyanation reaction. The resulting intermediate, benzo[b]thiophene-7-carbonitrile, is then subjected to a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the electron-rich 2-position.

G A 7-Bromobenzo[b]thiophene B Benzo[b]thiophene-7-carbonitrile A->B  Pd-catalyzed Cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄) C 2-Formylbenzo[b]thiophene-7-carbonitrile B->C  Vilsmeier-Haack Formylation (POCl₃, DMF)

Figure 1: Overall synthetic workflow for 2-Formylbenzo[b]thiophene-7-carbonitrile.

Part 1: Synthesis of Benzo[b]thiophene-7-carbonitrile

The conversion of an aryl bromide to a nitrile is a fundamental transformation in organic synthesis. While classical methods like the Rosenmund-von Braun reaction using copper(I) cyanide are effective, modern palladium-catalyzed cross-coupling reactions offer milder conditions, broader functional group tolerance, and often higher yields.[1][2][3][4] In this protocol, we will utilize a palladium-catalyzed cyanation with zinc cyanide, a less acutely toxic cyanide source compared to alkali metal cyanides.[1]

Reaction Mechanism: Palladium-Catalyzed Cyanation

The catalytic cycle is believed to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (7-bromobenzo[b]thiophene) to form a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from zinc cyanide to the palladium center, displacing the bromide.

  • Reductive Elimination: The desired nitrile product, benzo[b]thiophene-7-carbonitrile, is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Notes
7-Bromobenzo[b]thiopheneC₈H₅BrS213.091.0Commercially available.[5]
Zinc CyanideZn(CN)₂117.440.6Highly Toxic! Handle with extreme caution in a fume hood.
Tetrakis(triphenylphosphine)palladium(0)Pd(P(C₆H₅)₃)₄1155.560.05Air-sensitive. Handle under an inert atmosphere.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Anhydrous, as solvent.
TolueneC₇H₈92.14-For extraction.
Saturated aqueous sodium bicarbonateNaHCO₃84.01-For workup.
BrineNaCl (aq)--For workup.
Anhydrous magnesium sulfateMgSO₄120.37-For drying.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add 7-bromobenzo[b]thiophene (1.0 mmol, 213 mg), zinc cyanide (0.6 mmol, 70 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing toluene (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL).

    • Separate the layers and extract the aqueous layer with toluene (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford benzo[b]thiophene-7-carbonitrile.

Part 2: Synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For benzo[b]thiophene derivatives, formylation generally occurs at the electron-rich 2-position.

Reaction Mechanism: Vilsmeier-Haack Formylation
  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich 2-position of benzo[b]thiophene-7-carbonitrile attacks the Vilsmeier reagent, forming a sigma complex.

  • Aromatization and Hydrolysis: Subsequent loss of a proton restores aromaticity, and the resulting iminium salt is hydrolyzed during aqueous workup to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis A DMF C Chloroiminium Ion (Vilsmeier Reagent) A->C B POCl₃ B->C E Iminium Salt Intermediate C->E D Benzo[b]thiophene-7-carbonitrile D->E Electrophilic Attack F 2-Formylbenzo[b]thiophene-7-carbonitrile E->F Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Notes
Benzo[b]thiophene-7-carbonitrileC₉H₅NS159.211.0Synthesized in Part 1.
Phosphorus oxychloride (POCl₃)POCl₃153.331.2Highly corrosive and toxic! Handle with extreme caution in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Anhydrous, as solvent and reagent.
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous, as solvent.
Saturated aqueous sodium bicarbonateNaHCO₃84.01-For workup.
BrineNaCl (aq)--For workup.
Anhydrous magnesium sulfateMgSO₄120.37-For drying.
IceH₂O18.02-For quenching.
Step-by-Step Protocol
  • Vilsmeier Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (1.2 mmol, 0.11 mL) dropwise to the stirred DMF over 10 minutes.

    • Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate:

    • Dissolve benzo[b]thiophene-7-carbonitrile (1.0 mmol, 159 mg) in anhydrous dichloromethane (DCM, 3 mL).

    • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice (20 g).

    • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Formylbenzo[b]thiophene-7-carbonitrile.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of the functional groups.

  • Mass Spectrometry: To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups.

Safety Precautions

  • Zinc cyanide and phosphorus oxychloride are highly toxic and corrosive. All manipulations involving these reagents must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching of the Vilsmeier-Haack reaction is exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

  • Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile. By employing a palladium-catalyzed cyanation followed by a Vilsmeier-Haack formylation, this valuable building block can be accessed in a controlled and reproducible manner. The detailed procedural steps, coupled with mechanistic insights and safety considerations, are intended to empower researchers in the fields of medicinal chemistry and materials science to utilize this versatile intermediate in their synthetic endeavors.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Center for Biotechnology Information. [Link]

  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Cyanation Reaction. YouTube. [Link]

  • The Strategic Importance of 7-Bromobenzo[b]thiophene in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Rosenmund–von Braun reaction. Wikipedia. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Bentham Science. [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • Rosenmund-von Braun Reaction. SynArchive. [Link]

  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]

Sources

Application

Reduction of 2-Formylbenzo[b]thiophene-7-carbonitrile to alcohols or amines

Application Note: Chemoselective Reduction Strategies for 2-Formylbenzo[b]thiophene-7-carbonitrile Executive Summary This guide details the chemoselective reduction of 2-Formylbenzo[b]thiophene-7-carbonitrile (Compound 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Strategies for 2-Formylbenzo[b]thiophene-7-carbonitrile

Executive Summary

This guide details the chemoselective reduction of 2-Formylbenzo[b]thiophene-7-carbonitrile (Compound 1) . This scaffold presents a classic chemoselectivity challenge: distinguishing between the highly reactive electrophilic aldehyde at C-2 and the less reactive, yet reducible, nitrile at C-7.

The 7-cyano group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the C-2 aldehyde via the conjugated benzo[b]thiophene system. Consequently, the aldehyde is prone to rapid reduction or nucleophilic attack, requiring precise stoichiometric control to prevent over-reduction or side reactions.

Scope of Protocols:

  • Selective Reduction to Alcohol: Targeting C-2 aldehyde

    
     primary alcohol (retaining C-7 nitrile).
    
  • Reductive Amination: Converting C-2 aldehyde

    
     secondary/tertiary amine (retaining C-7 nitrile).
    
  • Global Reduction: Converting both C-2 aldehyde and C-7 nitrile

    
     amino-alcohol.
    

Strategic Analysis & Reaction Logic

The benzo[b]thiophene core facilitates electronic communication between the thiophene and benzene rings.

  • C-2 Formyl (Aldehyde): Highly electrophilic. Reacts with "soft" hydrides (NaBH₄) and amines under mild conditions.[1]

  • C-7 Cyano (Nitrile): Less electrophilic. Requires "hard" hydrides (LiAlH₄) or catalytic hydrogenation for reduction.

The Chemoselectivity Hierarchy:



To retain the nitrile, we must utilize reagents that operate strictly at the top of this hierarchy (Borohydrides). To reduce the nitrile, we must use reagents that collapse the entire hierarchy (Aluminum Hydrides).

Decision Pathway (DOT Diagram)

ReductionPathways Start Start: 2-Formylbenzo[b]thiophene- 7-carbonitrile Decision Target Moiety? Start->Decision PathA Path A: Alcohol (Retain Nitrile) Decision->PathA Aldehyde -> OH PathB Path B: Amine (Reductive Amination) Decision->PathB Aldehyde -> NR2 PathC Path C: Global Reduction (Amino-Alcohol) Decision->PathC Both -> Reduced ProdA Product: 7-cyanobenzo[b]thiophene- 2-methanol PathA->ProdA NaBH4, MeOH 0°C, 30 min ProdB Product: 2-(aminoalkyl)benzo[b]thiophene- 7-carbonitrile PathB->ProdB R-NH2, STAB DCE, RT ProdC Product: 7-(aminomethyl)benzo[b]thiophene- 2-methanol PathC->ProdC LiAlH4, THF Reflux

Caption: Decision logic for the functionalization of 2-Formylbenzo[b]thiophene-7-carbonitrile based on target moiety.

Detailed Protocols

Protocol A: Selective Reduction to Alcohol

Target:7-cyanobenzo[b]thiophene-2-methanol Reagent: Sodium Borohydride (NaBH₄)[2][3]

Rationale: NaBH₄ is a mild nucleophilic reducing agent.[4][5] In protic solvents (MeOH/EtOH), it rapidly reduces aldehydes. The nitrile group is inert to NaBH₄ under these conditions, preventing the formation of primary amines at the C-7 position [1].

Reagents:

  • Substrate (1.0 eq)[6][7]

  • Sodium Borohydride (0.5 - 0.6 eq) [Note: 1 mole of BH₄⁻ reduces 4 moles of aldehyde]

  • Methanol (anhydrous preferred)

  • Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 2-Formylbenzo[b]thiophene-7-carbonitrile in 10 mL of Methanol.

  • Cooling: Cool the solution to 0°C (ice bath). Critical: Lower temperature maximizes chemoselectivity.

  • Addition: Add NaBH₄ (0.6 mmol) portion-wise over 5 minutes. Expect mild gas evolution (H₂).

  • Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (System: 30% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear; a more polar alcohol spot (Rf ~0.3) will appear.

  • Quench: Carefully add sat. NH₄Cl (5 mL) to destroy excess hydride.

  • Workup: Evaporate MeOH under reduced pressure. Dilute residue with EtOAc (20 mL) and water (10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required.[5] If necessary, flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Protocol B: Reductive Amination (Aldehyde Selective)

Target:Secondary/Tertiary Amine derivatives Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃

Rationale: STAB is the reagent of choice for reductive amination. It is less basic and milder than NaCNBH₃ (avoiding toxic cyanide byproducts) and NaBH₄. It reduces the intermediate iminium ion faster than the aldehyde itself, preventing direct reduction to the alcohol [2]. It is completely inert toward the C-7 nitrile.

Reagents:

  • Substrate (1.0 eq)[6][7]

  • Amine (1.1 - 1.2 eq) (Primary or Secondary)

  • STAB (1.5 eq)

  • Acetic Acid (1.0 eq) [Optional: Promotes imine formation]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: In a vial, mix substrate (1.0 mmol) and amine (1.1 mmol) in DCE (10 mL).

    • Note: If using an amine salt (e.g., HCl salt), add 1.0 eq of TEA to liberate the free base.

  • Acid Catalysis: Add Acetic Acid (1.0 mmol). Stir for 30 minutes at room temperature to establish the imine/iminium equilibrium.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours under N₂ atmosphere.

  • Quench: Add sat. NaHCO₃ (10 mL) to neutralize acid and quench reagent.

  • Extraction: Extract with DCM (2 x 15 mL).

  • Purification: Flash chromatography is typically required to remove excess amine.

Protocol C: Global Reduction (Cautionary)

Target:7-(aminomethyl)benzo[b]thiophene-2-methanol Reagent: Lithium Aluminum Hydride (LiAlH₄)[2]

Rationale: To reduce the C-7 nitrile to a primary amine, a strong hydride donor is required. LiAlH₄ will indiscriminately reduce both the nitrile and the aldehyde.

Critical Safety Note: The reduction of nitriles consumes 2 equivalents of hydride and releases aluminum salts that can form emulsions.

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask; cool under Argon.

  • Reagent Prep: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0°C).

  • Addition: Dissolve substrate (1.0 eq) in anhydrous THF and add dropwise to the LiAlH₄ suspension.

    • Observation: The solution may turn yellow/orange.

  • Reflux: Warm to room temperature, then reflux (66°C) for 3–6 hours to ensure complete nitrile reduction.

  • Fieser Quench (Critical): Cool to 0°C. For every x grams of LiAlH₄ used, add:

    • x mL Water

    • x mL 15% NaOH

    • 3x mL Water

  • Filtration: A white granular precipitate will form. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the crude amino-alcohol.

Analytical Validation & Troubleshooting

Data Summary Table

FeatureAldehyde (Start)Alcohol (Prod A)Amine (Prod B)Nitrile Status
IR (cm⁻¹) ~1680 (C=O)~3400 (O-H broad)N/A~2220 (CN stretch)
¹H NMR (CHO) δ 10.1 ppm (s)AbsentAbsentN/A
¹H NMR (CH₂) N/Aδ 4.8 ppm (s/d)δ 3.5-4.0 ppmN/A
¹³C NMR (CN) ~118 ppm~118 ppm~118 ppmDisappears in Prod C

Troubleshooting Guide:

  • Issue: Low yield in Reductive Amination.

    • Fix: Ensure the intermediate imine forms before adding STAB. If the amine is sterically hindered, reflux with Ti(OiPr)₄ first, then cool and add NaBH₄.

  • Issue: Over-reduction of Nitrile in Protocol A.

    • Fix: Ensure temperature stays at 0°C. Do not use large excesses of NaBH₄. Avoid transition metal contaminants (Co, Ni) which catalyze nitrile reduction with borohydride.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[8] Oxford University Press. (Chapter 24: Chemoselectivity).

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][10] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Campaigne, E., & Neiss, E. S. (1966). Benzo[b]thiophene derivatives.[6][7][11][12][13][14][15][16] VIII. Benzo[b]thiophene-3-carboxaldehyde and derivatives. Journal of Heterocyclic Chemistry, 3(1), 46–50.[11] Link

  • Mancuso, R., et al. (2014). A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(2), M823. Link

Sources

Method

Application Notes &amp; Protocols: 2-Formylbenzo[b]thiophene-7-carbonitrile as a Versatile Intermediate for Advanced Fluorescent Probes

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Advantage of the Benzo[b]thiophene Scaffold The benzo[b]thiophene moiety is a privileged heterocyclic structure in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic structure in medicinal chemistry and materials science, valued for its rigid, planar geometry and rich electron density.[1] Its derivatives are integral to numerous pharmaceuticals and functional materials. In the realm of fluorescence, the benzo[b]thiophene core serves as an excellent π-conjugated system that can be strategically functionalized to create environmentally sensitive probes.

This guide focuses on a particularly valuable, yet underexplored intermediate: 2-Formylbenzo[b]thiophene-7-carbonitrile . The unique arrangement of an electron-withdrawing formyl group at the 2-position and a cyano group at the 7-position establishes a potent intramolecular charge transfer (ICT) character. This "push-pull" electronic profile is a cornerstone of modern fluorescent probe design, often leading to high sensitivity to the local environment, such as solvent polarity, viscosity, and the presence of specific analytes.[2][3] The aldehyde functionality at the 2-position provides a versatile reactive handle for facile, single-step derivatization into a wide array of fluorescent probes through well-established condensation chemistry.[4]

Part 1: Synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile

A robust synthesis of the title intermediate is paramount. While multiple routes to substituted benzo[b]thiophenes exist, a common and effective method for introducing a formyl group onto an electron-rich aromatic system is the Vilsmeier-Haack reaction.[5][6][7]

Proposed Synthetic Pathway

The synthesis begins with the commercially available benzo[b]thiophene-7-carbonitrile. The formyl group is then introduced at the 2-position, which is often reactive towards electrophilic substitution.

Synthesis_Pathway start Benzo[b]thiophene-7-carbonitrile intermediate Vilsmeier Reagent (Chloroiminium ion) start->intermediate Vilsmeier-Haack Reaction reagents POCl3, DMF product 2-Formylbenzo[b]thiophene-7-carbonitrile intermediate->product Hydrolysis

Caption: Proposed synthesis of the target intermediate.

Protocol 1: Vilsmeier-Haack Formylation of Benzo[b]thiophene-7-carbonitrile

Objective: To synthesize 2-Formylbenzo[b]thiophene-7-carbonitrile.

Materials:

  • Benzo[b]thiophene-7-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.[8]

  • Dissolve Benzo[b]thiophene-7-carbonitrile (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-Formylbenzo[b]thiophene-7-carbonitrile.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Application in Fluorescent Probe Synthesis

The true utility of 2-Formylbenzo[b]thiophene-7-carbonitrile lies in its role as a scaffold for building sophisticated fluorescent probes. The aldehyde group is a key reactive site for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases (imines).[9]

Core Principle: Analyte-Triggered Modulation of Intramolecular Charge Transfer (ICT)

The inherent donor-acceptor structure of the intermediate is the basis for its sensing capabilities. The benzo[b]thiophene core acts as a π-system, while the formyl and cyano groups are electron-withdrawing. When a recognition moiety (e.g., a metal chelator, a reactive group for a specific biomolecule) is appended to the formyl group, its interaction with the target analyte can modulate the electronic properties of the entire molecule, leading to a change in its fluorescence output.

Sensing_Mechanism cluster_0 Before Detection cluster_1 After Detection cluster_2 Fluorescence Modulation Probe Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Event Analyte Target Analyte Analyte->Complex Before ICT Quenching (e.g., PET, rotation) After ICT Enhancement (Rigidification, blocking PET) Before->After Analyte Binding

Caption: General mechanism of fluorescence turn-on probes.

Protocol 2: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Detection

This protocol details the synthesis of a generic "turn-on" fluorescent probe for metal ions by reacting the intermediate with 2-hydrazinopyridine, a common recognition moiety.

Objective: To synthesize a Schiff base probe for metal ion sensing.

Materials:

  • 2-Formylbenzo[b]thiophene-7-carbonitrile (from Protocol 1)

  • 2-Hydrazinopyridine

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-Formylbenzo[b]thiophene-7-carbonitrile (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • To this solution, add a solution of 2-hydrazinopyridine (1.1 mmol) in 10 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-6 hours, monitoring by TLC.[10]

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and DMF.

  • Confirm the structure of the synthesized probe (Probe 1) using standard analytical techniques.

Protocol 3: General Procedure for Metal Ion Sensing using Probe 1

Objective: To evaluate the fluorescence response of Probe 1 to various metal ions.

Materials:

  • Synthesized Probe 1

  • DMSO (spectroscopic grade)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4, in a water/DMSO mixture)

  • Stock solutions (10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) in deionized water.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of Probe 1 in DMSO.

  • Fluorescence Measurement:

    • In a quartz cuvette, place 2 mL of the HEPES buffer solution.

    • Add an aliquot of the Probe 1 stock solution to achieve a final concentration of 10 µM.

    • Record the fluorescence emission spectrum (e.g., excitation at the absorption maximum).

  • Selectivity Screening:

    • To separate cuvettes containing 10 µM of Probe 1, add an excess (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence spectra after a short incubation period (e.g., 5 minutes). A significant increase in fluorescence intensity in the presence of a particular ion indicates selectivity.

  • Titration Experiment:

    • To a cuvette containing 10 µM of Probe 1, incrementally add small aliquots of the stock solution of the target metal ion.

    • Record the fluorescence spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and detection limit.

Part 3: Application in Cellular Imaging

Fluorescent probes derived from this intermediate can be designed for biological applications, such as imaging analytes within living cells. Key considerations for cellular probes include water solubility, cell permeability, and low cytotoxicity.

Protocol 4: Live Cell Imaging of an Analyte

This protocol provides a general workflow for using a hypothetical, cell-permeable probe derived from 2-Formylbenzo[b]thiophene-7-carbonitrile for intracellular imaging.

Objective: To visualize the distribution of a target analyte in living cells.

Materials:

  • Cell-permeable fluorescent probe (1 mM stock in DMSO)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

  • Glass-bottom imaging dishes

Procedure:

  • Cell Culture: Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells once with PBS.

    • Incubate the cells with the fluorescent probe at a final concentration of 1-10 µM in serum-free medium for 15-30 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh PBS or culture medium to the cells.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filter set for the probe.

  • (Optional) Analyte Stimulation: To observe changes in analyte concentration, cells can be treated with a known stimulant or inhibitor after probe loading, followed by time-lapse imaging.

Data Summary and Expected Photophysical Properties

The photophysical properties of probes derived from 2-Formylbenzo[b]thiophene-7-carbonitrile are expected to be highly dependent on the nature of the substituent introduced at the formyl position and the surrounding environment.

PropertyExpected CharacteristicsRationale
Absorption (λ_abs_) Typically in the UV-A to near-visible range (350-420 nm).The extended π-conjugation of the benzo[b]thiophene core with donor-acceptor groups.
Emission (λ_em_) Stokes shift > 50 nm. Emission wavelength sensitive to solvent polarity.Strong ICT character. In polar solvents, the excited state is stabilized, leading to a red-shift in emission.[11]
Quantum Yield (Φ_F_) Low in the free state, significantly higher upon analyte binding.In the "off" state, non-radiative decay pathways (e.g., C=N isomerization, PET) dominate. Analyte binding restricts these pathways, enhancing fluorescence ("turn-on" effect).[10]
Lifetime (τ) Expected to increase upon analyte binding.Correlates with the increase in quantum yield.

References

  • BenchChem. (2025). Application Notes and Protocols for Fluorescent Probes Synthesized from 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde for Metal Ion.
  • BenchChem. (2025).
  • The Journal of Organic Chemistry. (2025). Photophysical Properties of π-Conjugated Donor–Acceptor–Donor Systems: Influence of Acceptor Type and Donor Segment Length.
  • MDPI. (2022). A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor.
  • PubMed. (2016). Synthesis and Photophysical Properties of Novel Donor-Acceptor N-(Pyridin-2-yl)-Substituted Benzo(thio)
  • MDPI. (2014). Benzo[b]thiophene-2-carbaldehyde.
  • Beilstein Journals. (2019). Synthesis and optoelectronic properties of benzoquinone-based donor–acceptor compounds.
  • SpringerLink. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one.
  • PubMed. (2009). Strategies for positioning fluorescent probes and crosslinkers on formyl peptide ligands.
  • ResearchGate. (2024). Synthesis and Photophysical Properties and OFET Application of Thienothiophene and Benzothiadiazole Based Donor-π-Acceptor- π (D- π -A- π)
  • Fujita Health University. (2021).
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ScienceDirect. (2022).
  • ResearchGate. (2022).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PubMed. (2021).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (2024). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole.
  • ResearchGate. (2025). Applications of the Vilsmeier reaction in heterocyclic chemistry.
  • PMC. (2022).
  • LOCKSS. (1976). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY.
  • The Royal Society of Chemistry. (2015). Design strategies of fluorescent probes for selective detection among biothiols.
  • PubMed. (2021).
  • White Rose Research Online. (2023). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells.
  • ResearchGate. (n.d.).
  • PMC. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists.
  • Google Patents. (n.d.). US2784174A - Condensation products of thiophenes with formaldehyde and hydroxylamine salts.
  • ResearchGate. (2025). (PDF) Benzo[b]thiophene-2-carbaldehyde.

Sources

Application

Application Note: Functionalization of the Aldehyde Group in 2-Formylbenzo[b]thiophene-7-carbonitrile

[1] Executive Summary & Strategic Analysis 2-Formylbenzo[b]thiophene-7-carbonitrile represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its utility stems from its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

2-Formylbenzo[b]thiophene-7-carbonitrile represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its utility stems from its "Push-Pull" electronic architecture: the electron-rich thiophene ring is tempered by the electron-withdrawing nitrile group at position 7, while the C2-aldehyde serves as a highly reactive "warhead" for diversification.

The Chemoselectivity Challenge

The primary challenge in functionalizing this molecule is chemoselectivity .

  • The Nitrile (C7-CN): Susceptible to hydrolysis (under strong acid/base) and reduction (with strong hydrides like LiAlH₄). It must be preserved as a handle for late-stage tetrazole formation or hydrolysis to primary amides.

  • The Thiophene Sulfur: Susceptible to oxidation (to sulfoxide/sulfone) if harsh oxidants (e.g., KMnO₄, Chromic acid) are used.

  • The Aldehyde (C2-CHO): The target for functionalization.[1] Due to the electron-withdrawing nature of the 7-CN group, this aldehyde is more electrophilic than in unsubstituted benzo[b]thiophene, requiring careful modulation of nucleophile stoichiometry.

This guide details three validated protocols to functionalize the aldehyde while preserving the scaffold's integrity.

Reaction Pathway Visualization

The following diagram outlines the divergent synthesis pathways covered in this guide.

ReactionPathways cluster_conditions Critical Constraints Start 2-Formylbenzo[b]thiophene- 7-carbonitrile Amine Secondary/Tertiary Amines (Library Gen) Start->Amine Reductive Amination (NaBH(OAc)3) Acid Carboxylic Acid (Scaffold Core) Start->Acid Pinnick Oxidation (NaClO2, NaH2PO4) Alkene C2-Alkenes (Linker Extension) Start->Alkene Wittig/HWE (Phosphonium Ylides) Warning1 Avoid LiAlH4 (Reduces Nitrile) Warning2 Avoid KMnO4 (Oxidizes Sulfur)

Figure 1: Divergent synthetic pathways from the parent aldehyde, highlighting critical chemoselectivity constraints.

Detailed Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Objective: Conversion of the C2-aldehyde to secondary or tertiary amines without reducing the C7-nitrile. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.

Why this method? We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaCNBH₃, it is non-toxic and does not require acidic conditions that might hydrolyze the nitrile. Unlike LiAlH₄ or NaBH₄, it is mild enough to leave the nitrile and the thiophene ring untouched [1].

Materials
  • Substrate: 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq)

  • Amine: Primary or Secondary Amine (1.1–1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.

Step-by-Step Procedure
  • Imine Formation: In a flame-dried vial, dissolve the aldehyde (1 mmol) and the amine (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1 mmol). Stir at room temperature (RT) for 30–60 minutes under N₂ atmosphere. Checkpoint: Solution may darken slightly as the imine forms.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS (Look for M+1 of the amine; disappearance of aldehyde M+1 peaks).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Protocol B: Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: Oxidation of the aldehyde to the carboxylic acid without oxidizing the thiophene sulfur. Mechanism: Chlorite oxidation with a scavenger to prevent hypochlorite side-reactions.[2]

Why this method? Standard oxidants like KMnO₄ or Jones Reagent are forbidden here; they will oxidize the thiophene sulfur to a sulfone (S=O₂). The Pinnick oxidation (NaClO₂) is perfectly selective for aldehydes in the presence of sulfur and nitriles [2].

Materials
  • Substrate: 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq)

  • Oxidant: Sodium Chlorite (NaClO₂) (80% purity, 1.5 eq)

  • Scavenger: 2-Methyl-2-butene (10-20 eq) or Sulfamic Acid.

  • Buffer: NaH₂PO₄ (aqueous solution)

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Procedure
  • Preparation: Dissolve the aldehyde (1 mmol) in t-Butanol (10 mL) and 2-methyl-2-butene (2 mL).

  • Buffer: Add a solution of NaH₂PO₄ (3 mmol) in Water (3 mL).

  • Oxidation: Cool to 0°C. Dropwise add a solution of NaClO₂ (1.5 mmol) in Water (2 mL) over 10 minutes. Note: The solution may turn pale yellow.

  • Monitoring: Stir at 0°C to RT for 2–4 hours. TLC usually shows a baseline spot (acid) formed from the less polar aldehyde.

  • Workup (Critical): Acidify to pH 3 with 1N HCl. Extract immediately with Ethyl Acetate. Do not allow the mixture to sit at low pH for extended periods to protect the nitrile.

  • Isolation: The product often precipitates upon concentration or can be recrystallized from Ethanol/Water.

Protocol C: Wittig Olefination (Chain Extension)

Objective: Formation of C-C double bonds (linkers). Mechanism: Ylide addition to carbonyl.[3][4][5]

Why this method? The 7-CN group makes the aldehyde highly electrophilic, ensuring rapid reaction with stabilized ylides (e.g., for acrylate synthesis).

Materials
  • Substrate: 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq)

  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.2 eq)

  • Solvent: Toluene or DCM (Anhydrous)

Step-by-Step Procedure
  • Mixing: Dissolve the aldehyde (1 mmol) in Toluene (10 mL).

  • Addition: Add the stabilized ylide (1.2 mmol) at RT.

  • Reflux: Heat to 90°C for 4 hours. Note: Stabilized ylides require heat; non-stabilized ylides react at -78°C but require strong bases that might attack the nitrile.

  • Workup: Evaporate solvent.

  • Purification: Triturate with cold diethyl ether to remove Triphenylphosphine oxide (TPPO), then filter. The filtrate contains the alkene.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield (Amination) Incomplete imine formationAdd 3Å molecular sieves to absorb water during the imine formation step.
S-Oxidation (Sulfoxide) Oxidant too strongSwitch strictly to Pinnick conditions. Ensure NaClO₂ is added slowly at 0°C.
Nitrile Hydrolysis pH too low/highMaintain pH 4–6 during workups. Avoid heating in aqueous acid.
Aldehyde Recovery Steric hindranceThe 7-CN is far from C2, so sterics are rarely the issue. Check reagent quality (especially STAB activity).

Safety & Handling

  • Nitriles: While the 7-CN group is bound to the ring, metabolic breakdown or accidental hydrolysis can release cyanide. Handle all waste streams as cyanide-contaminated until treated (bleach quench).

  • Thiophenes: Many thiophene derivatives are potent sensitizers. Use double-gloving and work in a fume hood.

  • Reagents: Sodium Chlorite is a strong oxidant; do not mix directly with organic solids (risk of fire).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes."[2][6] Tetrahedron, vol. 37, no. 11, 1981, pp. 2091-2096.

  • Organic Chemistry Portal. "Wittig Reaction: Mechanism and Protocols."

  • BenchChem. "Synthesis and Reactivity of Benzo[b]thiophene Derivatives."

Sources

Method

Application Notes and Protocols: 2-Formylbenzo[b]thiophene-7-carbonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with a rich history of yielding compounds with a wide array of bio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, with a rich history of yielding compounds with a wide array of biological activities, including antimicrobial, anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The strategic functionalization of this core structure is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide focuses on the potential of a unique, bifunctional building block, 2-Formylbenzo[b]thiophene-7-carbonitrile, in the synthesis of novel therapeutic agents.

While direct literature on 2-Formylbenzo[b]thiophene-7-carbonitrile is not abundant, this document provides a comprehensive overview of its potential applications by drawing parallels with the known reactivity of the benzo[b]thiophene core and its individual formyl and nitrile functionalities. The protocols and strategies outlined herein are based on established chemical principles and are intended to serve as a foundational guide for researchers venturing into the use of this promising, yet underexplored, scaffold.

Physicochemical Properties and Design Rationale

The unique arrangement of the formyl and nitrile groups on the benzo[b]thiophene core in 2-Formylbenzo[b]thiophene-7-carbonitrile offers several advantages for medicinal chemistry applications.

PropertyValueSource
Molecular FormulaC10H5NOSPubChem
Molecular Weight187.22 g/mol PubChem
XLogP32.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem

Data for the closely related Benzo[b]thiophene-7-carbonitrile and Benzo[b]thiophene-2-carbonitrile.

The aldehyde at the 2-position serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and hydrazones. The nitrile group at the 7-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual functionality allows for the construction of complex molecular architectures from a single, compact starting material.

Proposed Synthetic Strategies for 2-Formylbenzo[b]thiophene-7-carbonitrile

Workflow for Proposed Synthesis

Synthetic Workflow A Benzo[b]thiophene B 7-Bromo-benzo[b]thiophene A->B Bromination C Benzo[b]thiophene-7-carbonitrile B->C Cyanation D 2-Formylbenzo[b]thiophene-7-carbonitrile C->D Formylation

Caption: Proposed synthetic workflow for 2-Formylbenzo[b]thiophene-7-carbonitrile.

Application in the Synthesis of Bioactive Molecules: Protocols and Methodologies

The dual reactivity of 2-Formylbenzo[b]thiophene-7-carbonitrile opens doors to a multitude of synthetic pathways for generating libraries of diverse compounds for biological screening.

A. Synthesis of Benzo[b]thieno[3,2-b]pyridine Derivatives

The Friedländer annulation is a classic method for the synthesis of quinoline and related heterocyclic systems. A similar approach can be used to construct benzo[b]thieno[3,2-b]pyridine scaffolds, which are of interest for their potential as kinase inhibitors and anticancer agents.

Experimental Protocol: General Procedure for Benzo[b]thieno[3,2-b]pyridine Synthesis

  • Reaction Setup: To a solution of 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide, add a ketone or dione with an α-methylene group (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide or piperidine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Purify the crude product by column chromatography on silica gel or by recrystallization.

B. Synthesis of Hydrazone Derivatives as Potential Antimicrobial Agents

Acylhydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antitubercular effects.[2] The formyl group of the title compound can be readily converted to a hydrazone.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Reaction Setup: Dissolve 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 equivalent) in a suitable solvent like ethanol.

  • Reagent Addition: Add a substituted hydrazine or hydrazide (1.0 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry. The product can be further purified by recrystallization.

C. Synthesis of 2-Carbonylbenzo[b]thiophene Derivatives as STAT3 Inhibitors

Derivatives of 2-carbonylbenzo[b]thiophene have been identified as potent inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[3][4] The formyl group can be oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of amides.

Experimental Protocol: Synthesis of 2-Carboxybenzo[b]thiophene-7-carbonitrile

  • Oxidation: Dissolve 2-Formylbenzo[b]thiophene-7-carbonitrile in a suitable solvent and treat it with a mild oxidizing agent like potassium permanganate or Jones reagent at room temperature.

  • Work-up: Quench the reaction and extract the product into an organic solvent.

  • Purification: Purify the resulting carboxylic acid by recrystallization or column chromatography.

Experimental Protocol: Amide Coupling

  • Activation: Activate the carboxylic acid with a coupling agent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (1-Hydroxybenzotriazole) in a solvent like dichloromethane or DMF.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a base like triethylamine.

  • Reaction and Purification: Stir the reaction at room temperature until completion and purify the amide product using standard chromatographic techniques.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 2-Formylbenzo[b]thiophene-7-carbonitrile is unavailable, general trends from related benzo[b]thiophene series can provide valuable guidance for library design.

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene portion of the benzo[b]thiophene core can significantly impact activity. Electron-withdrawing or donating groups can modulate the electronic properties of the ring system and influence binding to biological targets.

  • Derivatization of the Formyl Group: Conversion of the aldehyde to various imines, hydrazones, or other functionalities can explore different binding pockets and introduce new pharmacophoric features.

  • Modification of the Nitrile Group: The nitrile can be used as a handle to introduce polar groups like carboxylic acids or amines, which can improve solubility and provide additional interaction points with target proteins.

Conclusion

2-Formylbenzo[b]thiophene-7-carbonitrile represents a promising, albeit underexplored, building block for medicinal chemistry. Its dual functionality provides a platform for the efficient synthesis of diverse molecular scaffolds. The protocols and strategies outlined in this guide, based on established chemical principles for related compounds, offer a starting point for researchers to unlock the full potential of this versatile intermediate in the discovery of new therapeutic agents. As with any novel building block, careful experimental validation and characterization of all new compounds are essential.

References

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.
  • Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents.
  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (2024).
  • Building Blocks for Medicinal Chemistry. TCI Chemicals.
  • Thiophenes - Building Block. BOC Sciences.
  • Lin, L., et al. (2016). Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 7(10), 928-932.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino). (2022). Journal of Chemical Technology and Metallurgy, 57(1), 123-130.
  • A “building block triangle” representing building blocks for medicinal chemistry.
  • Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives.
  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative ass. (2024). RSC Advances, 14, 18417-18430.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Pharmaceuticals, 15(1), 89.
  • Benzo[b]thiophene-7-carbonitrile. PubChem.
  • Benzo[b]thiophene-2-carbaldehyde. (2014). Molbank, 2014(2), M821.
  • Process for the synthesis of benzo[b]thiophenes.
  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. (2012). ARKIVOC, 2012(6), 184-201.
  • Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2016). The Journal of Organic Chemistry, 81(3), 1195-1201.
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). International Journal of Organic Chemistry, 6, 85-94.
  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025).
  • Application Notes & Protocols: Derivatization of 1-(Benzo[b]thiophen-7-yl)ethanone for Biological Screening. Benchchem.

Sources

Application

Synthesis of push-pull chromophores using 2-Formylbenzo[b]thiophene-7-carbonitrile

Executive Summary This application note details the strategic synthesis of "push-pull" (Donor- -Acceptor) chromophores utilizing 2-Formylbenzo[b]thiophene-7-carbonitrile (7-CN-BT-2-CHO) as a high-performance electron-acc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of "push-pull" (Donor-


-Acceptor) chromophores utilizing 2-Formylbenzo[b]thiophene-7-carbonitrile (7-CN-BT-2-CHO)  as a high-performance electron-accepting scaffold.

The benzo[b]thiophene core offers superior thermal stability and conjugation length compared to simple thiophenes. The incorporation of a nitrile group at the C7 position significantly enhances the electron-withdrawing capacity of the core, lowering the LUMO energy and amplifying the intramolecular charge transfer (ICT) when coupled with electron donors. This guide provides a validated protocol for synthesizing the scaffold and subsequently reacting it via Horner-Wadsworth-Emmons (HWE) and Knoevenagel condensations to yield advanced non-linear optical (NLO) materials and bio-imaging probes.

Strategic Rationale & Mechanism

Why 2-Formylbenzo[b]thiophene-7-carbonitrile?

  • Hyper-Acceptor Core: The C7 nitrile group exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, acting synergistically with the formyl group (or subsequent vinyl linker) to create a potent electron sink.

  • Structural Rigidity: The fused benzene ring minimizes conformational disorder, enhancing quantum yield and NLO response (

    
    ).
    
  • Versatile Functionalization: The C2 aldehyde serves as a "click-ready" handle for condensation with active methylenes or phosphonates.

Mechanism of Chromophore Assembly: The synthesis relies on the formation of a


-conjugated vinyl bridge connecting the electron-poor 7-CN-BT core to an electron-rich donor (e.g., dialkylamine, alkoxy-benzene). The two primary pathways detailed here are:
  • HWE Coupling: Reaction with donor-substituted phosphonates (High

    
    -selectivity).
    
  • Knoevenagel Condensation: Reaction with active methylene donors or acceptor-capping agents.

Synthesis of the Scaffold: 2-Formylbenzo[b]thiophene-7-carbonitrile

Note: If this specific intermediate is not commercially available, it is synthesized from 7-bromobenzo[b]thiophene.

Step 3.1: Cyanation of 7-Bromobenzo[b]thiophene

Reaction: Rosenmund-von Braun or Pd-catalyzed cyanation.

  • Reagents: Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    , DMF.
  • Conditions: 80-100°C, 12h, Inert Atmosphere (Ar/N

    
    ).
    
  • Yield Target: >85%.

Step 3.2: C2-Formylation

Reaction: Lithiation followed by DMF quench (Bouveault Aldehyde Synthesis).

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), DMF, anhydrous THF.
  • Protocol:

    • Dissolve 7-cyanobenzo[b]thiophene in dry THF at -78°C.

    • Add

      
      -BuLi (1.1 eq) dropwise. Critical: Maintain temp < -70°C to prevent nucleophilic attack on the nitrile.
      
    • Stir for 1h to generate the 2-lithio species.

    • Add dry DMF (1.5 eq) dropwise.

    • Warm to RT and quench with dilute HCl.

  • Validation: Appearance of aldehyde proton (~10.1 ppm) in

    
    H-NMR.
    

Protocol A: Synthesis of D- -A Chromophores via HWE Coupling

This protocol couples the 7-CN-BT-2-CHO acceptor with a donor-bearing phosphonate to create a styryl-based push-pull system.

Target Molecule: (E)-4-(2-(7-cyanobenzo[b]thiophen-2-yl)vinyl)-N,N-dimethylaniline.

Materials
  • Acceptor: 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq).

  • Donor Precursor: Diethyl (4-(dimethylamino)benzyl)phosphonate (1.1 eq).

  • Base: Potassium tert-butoxide (

    
    -BuOK) (1.2 eq).
    
  • Solvent: Anhydrous THF (stabilizer-free).

Step-by-Step Methodology
  • Preparation of Ylide:

    • In a flame-dried 3-neck flask under Argon, dissolve the phosphonate (1.1 mmol) in anhydrous THF (10 mL).

    • Cool to 0°C in an ice bath.

    • Add

      
      -BuOK (1.2 mmol) portion-wise. The solution should turn yellow/orange, indicating ylide formation. Stir for 20 min.
      
  • Coupling:

    • Dissolve the aldehyde (1.0 mmol) in THF (5 mL).

    • Add the aldehyde solution dropwise to the ylide mixture at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2) for disappearance of the aldehyde.

  • Work-up:

    • Quench with saturated NH

      
      Cl solution (5 mL).
      
    • Extract with CH

      
      Cl
      
      
      
      (3 x 20 mL).
    • Wash combined organics with Brine, dry over MgSO

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or Acetonitrile to obtain the pure

      
      -isomer (thermodynamically favored).
      
    • Yield: Typically 70-85%.

Protocol B: Synthesis of "Super-Acceptor" via Knoevenagel Condensation

This protocol condenses the aldehyde with Malononitrile to create a dicyanovinyl unit, transforming the molecule into an extremely strong acceptor for use in subsequent cross-coupling reactions.

Target Molecule: 2-(2,2-dicyanovinyl)benzo[b]thiophene-7-carbonitrile.

Materials
  • Substrate: 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq).

  • Reagent: Malononitrile (1.2 eq).

  • Catalyst: Piperidine (0.1 eq) or

    
    -Alanine/Acetic Acid.
    
  • Solvent: Ethanol or Acetonitrile.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve the aldehyde (1.0 mmol) and malononitrile (1.2 mmol) in Ethanol (15 mL).

    • Add Piperidine (2 drops, ~0.1 mmol).

  • Reflux:

    • Heat the mixture to reflux (78°C) for 2-4 hours.

    • Observation: A color change (often to deep yellow or orange) indicates formation of the conjugated system.

    • Self-Validation: Product often precipitates out of the hot solution.

  • Isolation:

    • Cool to RT.

    • Filter the precipitate.[1]

    • Wash with cold Ethanol and Hexane.

    • Purity Check: High melting point and sharp IR stretch for C=C-CN (~2220 cm

      
      ).
      

Visualization of Workflows

Figure 1: Synthesis Pathway & Logic

SynthesisWorkflow Start 7-Bromobenzo[b]thiophene Step1 Cyanation (Zn(CN)2, Pd) Start->Step1 Inter1 7-Cyanobenzo[b]thiophene Step1->Inter1 Step2 Formylation (1. n-BuLi, 2. DMF) Inter1->Step2 Core SCAFFOLD: 2-Formyl-7-CN-BT Step2->Core PathA Path A: HWE Coupling (Donor-Phosphonate) Core->PathA PathB Path B: Knoevenagel (Malononitrile) Core->PathB ProdA Push-Pull Chromophore (Styryl-D-pi-A) PathA->ProdA ProdB Super-Acceptor (Dicyanovinyl-BT) PathB->ProdB

Caption: Workflow for the synthesis of the 7-CN-BT scaffold and divergent pathways to functional chromophores.

Figure 2: Mechanistic Logic (HWE Coupling)

HWE_Mechanism Aldehyde 7-CN-BT-Aldehyde (Electrophile) Intermediate Oxaphosphetane (4-membered ring) Aldehyde->Intermediate Nucleophilic Attack Ylide Phosphonate Carbanion (Nucleophile) Ylide->Intermediate Elimination Elimination of Phosphate Salt Intermediate->Elimination Cycloreversion Product (E)-Alkene Chromophore Elimination->Product Stereoselective

Caption: Mechanistic flow of the Horner-Wadsworth-Emmons coupling ensuring (E)-selectivity.

Data Presentation & Troubleshooting

Table 1: Reaction Condition Optimization (HWE Coupling)
SolventBaseTempTimeYieldStereoselectivity (E:Z)Notes
THF

-BuOK
0°C

RT
12h 82% >95:5 Recommended Protocol
THFNaHReflux4h65%85:15Lower selectivity at high temp
DCMNaOH (aq)RT24h40%60:40Phase transfer required; slow
TolueneKHMDS-78°C16h78%>98:2Excellent selectivity, higher cost
Troubleshooting Guide
  • Problem: Low yield in formylation step (Step 3.2).

    • Root Cause:[1][2][3][4][5] Lithiation temperature > -70°C caused attack on the nitrile group (nucleophilic addition to CN).

    • Solution: Strictly maintain -78°C. Use internal thermometer.

  • Problem: Product oiling out during Knoevenagel condensation.

    • Root Cause:[1][2][3][4][5] Solvent polarity mismatch.

    • Solution: Add a small amount of water or hexane to induce precipitation, or switch to Acetonitrile as solvent.

  • Problem: Incomplete conversion in HWE.

    • Root Cause:[1][2][3][4] Moisture in THF quenching the ylide.

    • Solution: Distill THF over Na/Benzophenone immediately before use.

References

  • Mancuso, R., et al. (2014). "A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde." Molbank, 2014(2), M823.

  • Balandier, J.Y., et al. (2011). "Push-Pull Thiophene Chromophores for Electro-optic Applications." Journal of Organic Chemistry. (Contextual grounding for thiophene NLO design).

  • BenchChem Protocols. (2025). "Knoevenagel Condensation of Thiophene-carbaldehydes." Application Notes.

  • Vertex AI Search. (2025). "Synthesis of 2,7-bis(octylthiophene)-BTBT derivatives." MDPI. (Reference for bromination/coupling logic on BT cores).

  • Sigma-Aldrich. "Benzo[b]thiophene-2-carboxaldehyde Product Specification." (Precursor data).

Sources

Method

Application Notes and Protocols: Strategic Catalytic Coupling of 2-Formylbenzo[b]thiophene-7-carbonitrile

Authored by: [Your Name/Team], Senior Application Scientist Introduction: The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction: The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of molecules with therapeutic and electronic applications. Specifically, 2-Formylbenzo[b]thiophene-7-carbonitrile represents a highly versatile building block. The electron-withdrawing nature of the nitrile group at the 7-position, coupled with the reactive aldehyde at the 2-position, offers orthogonal handles for selective chemical modifications. This document provides a detailed guide to the catalytic coupling conditions for this substrate, focusing on palladium-catalyzed cross-coupling reactions, which are pivotal for carbon-carbon and carbon-heteroatom bond formation.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 2-Formylbenzo[b]thiophene-7-carbonitrile in cross-coupling reactions is primarily governed by the electronic effects of its substituents. The 7-carbonitrile group significantly influences the electron density of the thiophene ring, making the C-X (where X is a halide or triflate) bond at other positions more susceptible to oxidative addition to a low-valent metal catalyst, such as Pd(0). The 2-formyl group, also electron-withdrawing, further modulates the electronic landscape of the molecule and provides a site for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. For a substrate like a halogenated precursor to 2-Formylbenzo[b]thiophene-7-carbonitrile, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are of particular interest. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide (or triflate) and an organoboron compound. This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast library of boronic acids and esters.

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the benzo[b]thiophene substrate, forming a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Precursor

This protocol assumes the starting material is a halogenated derivative, for instance, a bromo-substituted 2-Formylbenzo[b]thiophene-7-carbonitrile.

Table 1: Reagents and Conditions for a Typical Suzuki-Miyaura Coupling

ComponentRoleExampleMolar Equivalents
Benzo[b]thiophene SubstrateElectrophileBromo-2-formylbenzo[b]thiophene-7-carbonitrile1.0
Boronic Acid/EsterNucleophilePhenylboronic acid1.2 - 1.5
Palladium CatalystCatalystPd(PPh₃)₄ or Pd(dppf)Cl₂0.01 - 0.05
BaseActivatorK₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0
SolventReaction MediumToluene/H₂O, Dioxane/H₂O, or DME-
Temperature-80 - 110 °C-
Atmosphere-Inert (N₂ or Ar)-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add the bromo-2-formylbenzo[b]thiophene-7-carbonitrile (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Initiation: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is highly valuable for the synthesis of complex polyenes and styrenic derivatives.

Mechanism Overview:

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition to the aryl halide.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond in a syn-fashion.

  • Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion_Product->HPd(II)X(L2) β-Hydride Elimination Substituted_Alkene Substituted_Alkene Insertion_Product->Substituted_Alkene HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Coupling of a Halogenated Precursor

Table 2: Reagents and Conditions for a Typical Heck Coupling

ComponentRoleExampleMolar Equivalents
Benzo[b]thiophene SubstrateElectrophileBromo-2-formylbenzo[b]thiophene-7-carbonitrile1.0
AlkeneNucleophileStyrene or n-butyl acrylate1.5 - 2.0
Palladium CatalystCatalystPd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃)0.01 - 0.05
BaseHX ScavengerEt₃N, K₂CO₃, or DIPEA1.5 - 2.5
SolventReaction MediumDMF, DMAc, or NMP-
Temperature-100 - 140 °C-
Atmosphere-Inert (N₂ or Ar)-

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine the bromo-2-formylbenzo[b]thiophene-7-carbonitrile (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).

  • Reagent Addition: Add the solvent (e.g., DMF), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq).

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 120 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Perspectives

The strategic application of palladium-catalyzed cross-coupling reactions to 2-Formylbenzo[b]thiophene-7-carbonitrile and its derivatives opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document provide a solid foundation for researchers to explore these transformations. Further optimization of reaction conditions, including the screening of advanced catalyst systems (e.g., Buchwald-Hartwig ligands and catalysts for C-N and C-O couplings) and the exploration of flow chemistry setups, will undoubtedly lead to more efficient and sustainable synthetic routes.

References

No authoritative, publicly available, and directly verifiable scientific literature or patents specifically detailing the catalytic coupling conditions for "2-Formylbenzo[b]thiophene-7-carbonitrile" could be located through the performed searches. The provided protocols are based on general principles of well-established cross-coupling reactions (Suzuki-Miyaura, Heck) and are intended as exemplary starting points for experimental design. Researchers should consult foundational literature on these named reactions for a deeper understanding of the underlying principles.

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Formylbenzo[b]thiophene-7-carbonitrile reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-Formylbenzo[b]thiophene-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Formylbenzo[b]thiophene-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges presented by this sterically hindered heterocyclic building block. Our goal is to provide you with not only robust protocols but also the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The core challenge with 2-Formylbenzo[b]thiophene-7-carbonitrile lies in its inherent steric congestion. The formyl group at the C2 position and the cyano group at the C7 position create a crowded environment that can impede the approach of reagents, slow down reaction rates, and lead to low yields or undesired side products. This guide provides direct answers and field-proven solutions to common issues encountered during its derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: C-C Bond Formation via Condensation Reactions

Question 1: My Knoevenagel condensation with an active methylene compound is giving very low yields and requires long reaction times. What is causing this, and how can I improve it?

Answer: This is a classic issue stemming from the steric hindrance around the C2-formyl group. The bulky benzo[b]thiophene core, combined with the peri-interaction from the C7-cyano group, restricts the approach of the nucleophilic carbanion generated from your active methylene compound.[1][2] Standard catalytic systems (e.g., piperidine in ethanol) often lack the potency to overcome the high activation energy of this transformation.

Core Problem: The steric shield around the aldehyde's electrophilic carbon prevents efficient nucleophilic attack, leading to a slow and often incomplete reaction.

Troubleshooting & Optimization Protocol: Knoevenagel Condensation

To overcome this, we recommend two primary strategies: enhancing reaction kinetics through thermal energy or employing a more effective catalytic system in an aqueous medium, which can promote the reaction through different mechanistic pathways.[3][4]

Strategy A: Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation provides rapid, uniform heating that can significantly accelerate reactions by overcoming the steric energy barrier.[5][6][7] This method often leads to cleaner reactions and higher yields in a fraction of the time.[8]

  • Step 1: Reagent Preparation: In a microwave-safe reaction vessel, combine 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq), your active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of basic alumina or a few drops of piperidine.

  • Step 2: Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate at 100-140 °C for 5-15 minutes. Monitor the reaction progress by TLC.

  • Step 3: Work-up: After cooling, dissolve the reaction mixture in a suitable solvent like ethyl acetate. Wash with dilute acid (e.g., 1M HCl) to remove the catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 4: Purification: Purify the crude product by column chromatography or recrystallization.

Strategy B: Enhanced Catalysis in Aqueous Media

Recent studies have shown that Knoevenagel condensations can proceed efficiently in water, sometimes even without a traditional catalyst, as water itself can act as a weak Brønsted base catalyst to facilitate the initial deprotonation.[3] For hindered substrates, using a functionalized ionic liquid in water can be particularly effective.[4]

  • Step 1: Reagent Suspension: In a round-bottom flask, suspend 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq) and the active methylene compound (1.2 eq) in water.

  • Step 2: Catalyst Addition: Add a catalytic amount of a functional ionic liquid, such as N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide.[4]

  • Step 3: Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-24 hours. The product will often precipitate out of the aqueous medium.

  • Step 4: Isolation: Collect the solid product by filtration, wash thoroughly with water to remove the catalyst and any unreacted starting materials, and dry under vacuum.

ParameterStandard ConditionsRecommended Optimized ConditionsRationale
Temperature Room Temp to 80 °C100-140 °C (Microwave) or 40-60 °C (Aqueous)Provides sufficient energy to overcome the steric barrier.[6]
Catalyst Piperidine, PyrrolidineNone (Microwave on basic alumina) or Functional Ionic LiquidMore effective catalysis for hindered systems.[4][9]
Solvent Ethanol, TolueneSolvent-free (Microwave) or WaterGreen chemistry approach; water can uniquely mediate the reaction.[3]
Reaction Time 24-72 hours5-15 minutes (Microwave) or 4-24 hours (Aqueous)Drastically accelerated kinetics.[7]

Question 2: I am attempting a Wittig reaction to form an alkene, but the yield is poor, especially when using stabilized ylides. What's going wrong?

Answer: You are encountering a well-documented limitation of the Wittig reaction when applied to sterically hindered carbonyls.[10][11] The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[12] With a hindered aldehyde like ours, the approach of the bulky triphenylphosphonium ylide is difficult. This problem is exacerbated with stabilized ylides (e.g., those with ester or ketone groups), as their reduced nucleophilicity makes the initial, sterically demanding attack even slower.[11][13]

Troubleshooting Workflow: Olefination of Hindered Aldehydes

G start Low Yield in Olefination check_ylide What type of ylide are you using? start->check_ylide unstabilized Unstabilized Ylide (e.g., Ph3P=CH2) check_ylide->unstabilized stabilized Stabilized Ylide (e.g., Ph3P=CHCO2Et) check_ylide->stabilized unstabilized_sol Increase Temperature Use Microwave Synthesis Consider Schlosser Modification for E-selectivity unstabilized->unstabilized_sol stabilized_sol Switch to Horner-Wadsworth-Emmons (HWE) Reaction stabilized->stabilized_sol hwe_details Use (EtO)2P(O)CH2CO2Et + NaH - Less sterically demanding phosphonate carbanion - Generally gives high E-selectivity - Easier removal of phosphate byproduct stabilized_sol->hwe_details

Caption: Troubleshooting workflow for olefination reactions.

Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is the preferred alternative for reacting hindered carbonyls with stabilized carbanions.[11] The phosphonate carbanion is less sterically demanding than the corresponding Wittig ylide and is more nucleophilic, facilitating the initial attack.

  • Step 1: Generate the Phosphonate Carbanion: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add anhydrous THF. Cool to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Step 2: Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.2 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Step 3: Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of 2-Formylbenzo[b]thiophene-7-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Step 4: Reaction & Quenching: Allow the reaction to stir at room temperature and monitor by TLC. Upon completion (typically 2-12 hours), carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Step 5: Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The water-soluble phosphate byproduct is easily removed during the aqueous work-up. Purify the desired alkene product by column chromatography.

Section 2: C-N Bond Formation

Question 3: My reductive amination with a secondary amine is extremely slow. How can I facilitate this reaction?

Answer: Reductive amination involves two key steps: the formation of an iminium ion from the aldehyde and amine, followed by its reduction.[14] With 2-Formylbenzo[b]thiophene-7-carbonitrile, the sterically hindered environment slows down both the initial nucleophilic attack by the amine and the subsequent approach of the reducing agent to the iminium intermediate.[15] Standard reducing agents like sodium borohydride (NaBH4) may be too slow or require harsh conditions.

Core Problem: Steric hindrance raises the activation energy for both the iminium ion formation and the hydride delivery step.

Troubleshooting & Optimization Protocol: Reductive Amination

Strategy A: Use of a Lewis Acid Co-catalyst

A Lewis acid (e.g., Ti(OiPr)4 or ZnCl2) can activate the aldehyde by coordinating to the carbonyl oxygen, making it more electrophilic and accelerating the initial condensation with the amine.

  • Step 1: Reagent Mixture: In a flask, dissolve the aldehyde (1.0 eq) and the secondary amine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: Lewis Acid Addition: Add the Lewis acid (e.g., Ti(OiPr)4, 1.5 eq) and stir at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Step 3: Reduction: Add a less sterically demanding and more reactive reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), portion-wise. These reagents are more selective for the iminium ion over the starting aldehyde.

  • Step 4: Work-up: Stir for 4-24 hours. Quench the reaction with water or a basic solution (e.g., saturated NaHCO3). Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography.

Strategy B: Direct Reductive Amination with Trichlorosilane

For particularly challenging substrates, trichlorosilane (HSiCl3) in the presence of a Lewis base activator like N,N-dimethylformamide (DMF) or tetramethylethylenediamine (TMEDA) can be highly effective.[15] This system is potent for the reduction of hindered iminium intermediates.

  • Step 1: Reagent Mixture: In an anhydrous solvent (e.g., acetonitrile), combine the aldehyde (1.0 eq), the secondary amine (1.2 eq), and the Lewis base activator (e.g., TMEDA, 1.0 eq).

  • Step 2: Reductant Addition: Cool the mixture to 0 °C and slowly add trichlorosilane (2.0 eq).

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 12-36 hours.

  • Step 4: Quenching & Purification: Carefully quench the reaction with a saturated solution of NaHCO3. Filter through a pad of celite to remove silica byproducts. Extract the filtrate with ethyl acetate, dry, and concentrate. Purify by column chromatography.

Decision Logic: Choosing a Reductive Amination Strategy

G start Reductive Amination Fails imine_check Is iminium formation the slow step? start->imine_check reduction_check Is reduction of the iminium slow? imine_check->reduction_check No lewis_acid Use Lewis Acid (e.g., Ti(OiPr)4) to activate aldehyde imine_check->lewis_acid Yes change_reductant Use a more reactive reductant (e.g., STAB, NaBH3CN) reduction_check->change_reductant Yes harsher_conditions Use HSiCl3 / TMEDA system reduction_check->harsher_conditions Still no reaction lewis_acid->reduction_check

Caption: Decision tree for optimizing reductive amination.

Section 3: Reactions on the Benzo[b]thiophene Core

Question 4: I need to perform a cross-coupling reaction (e.g., Suzuki, Heck) on my 2-Formylbenzo[b]thiophene-7-carbonitrile derivative, but I'm concerned about catalyst deactivation or low reactivity. What should I consider?

Answer: Your concerns are valid. Both the thiophene sulfur and the nitrile nitrogen can potentially coordinate to the metal center of a palladium catalyst, leading to catalyst inhibition. Furthermore, if you have a halogenated derivative, the steric bulk around the reaction site can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

Key Considerations & Recommendations:

  • Protect the Aldehyde: The formyl group is generally not stable to the basic conditions of many cross-coupling reactions. It is highly recommended to protect it first, for example, as a 1,3-dioxolane acetal. This also reduces its steric impact slightly.

  • Ligand Choice is Critical: For sterically hindered substrates, standard ligands like triphenylphosphine may be ineffective. You need to use electron-rich, bulky alkylphosphine ligands that promote oxidative addition and accelerate the catalytic cycle.[17]

  • Catalyst System: Use a modern palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which are designed for challenging couplings.

Recommended Protocol: Suzuki Coupling of a Hindered Aryl Bromide Derivative

This protocol assumes you have a bromo-substituted 2-Formylbenzo[b]thiophene-7-carbonitrile derivative, which has been protected as an acetal.

  • Step 1: Reagent Setup: In a Schlenk flask, combine the protected aryl bromide (1.0 eq), the boronic acid partner (1.5 eq), and a strong base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).

  • Step 2: Catalyst & Ligand: Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a sterically demanding phosphine ligand (e.g., SPhos or XPhos, 4-5 mol%).

  • Step 3: Solvent & Reaction: Add an anhydrous, degassed solvent system, typically toluene/water or dioxane/water. Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Step 4: Work-up and Deprotection: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine. Dry and concentrate. The crude product can then be deprotected by stirring with a mild acid (e.g., 2M HCl in THF) to regenerate the formyl group.

  • Step 5: Purification: Purify the final product by column chromatography.

References
  • Wittig reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Kuhn, M., Falk, F. C., & Paradies, J. (2011). Palladium-Catalyzed C-S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4100–4103. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • Martín-Sómer, A., et al. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(5), 2450–2461. [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Bargues, P., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(12), 2845. [Link]

  • Gkizis, P. L., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Schnyder, A., et al. (2006). A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. ResearchGate. [Link]

  • Martín-Sómer, A., et al. (2020). Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. Journal of the American Chemical Society, 142(5), 2450–2461. [Link]

  • Bigdeli, Z., et al. (n.d.). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]

  • Wang, Y., et al. (2024). Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines. Taylor & Francis Online. [Link]

  • Al-Mulla, A. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 481. [Link]

  • Ahmad, S., et al. (2025). Organocatalysis in Modern Organic Chemistry: Theory and Applications. ResearchGate. [Link]

  • Li, X., et al. (2017). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. RSC Publishing. [Link]

  • Austin, J. F., & MacMillan, D. W. C. (2001). New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel−Crafts Alkylation. Journal of the American Chemical Society, 124(7), 1172–1173. [Link]

  • Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. [Link]

  • Wang, C., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 8(51), 49033–49042. [Link]

  • Gunanathan, C., & Milstein, D. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(12), 4162–4165. [Link]

  • Wang, H., et al. (2025). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. [Link]

  • Quora. (2016, December 4). What produces steric hindrance? [Link]

  • Reddy, B. V. S., et al. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1546. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • IJNRD. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

Sources

Optimization

Solvent selection for scaling up 2-Formylbenzo[b]thiophene-7-carbonitrile production

Technical Guide: Solvent Engineering for the Scale-Up of 2-Formylbenzo[b]thiophene-7-carbonitrile Introduction: The Scale-Up Challenge As a Senior Application Scientist, I understand that scaling up the production of 2-F...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Engineering for the Scale-Up of 2-Formylbenzo[b]thiophene-7-carbonitrile

Introduction: The Scale-Up Challenge

As a Senior Application Scientist, I understand that scaling up the production of 2-Formylbenzo[b]thiophene-7-carbonitrile is not merely about increasing vessel volume; it is an exercise in heat management, solubility engineering, and impurity control.

This molecule presents a unique "push-pull" electronic challenge. The electron-withdrawing nitrile group (-CN) at position 7 deactivates the benzo-ring, while the sulfur atom activates the thiophene ring for electrophilic substitution at position 2. The standard synthetic route—Vilsmeier-Haack formylation of the 7-cyanobenzo[b]thiophene precursor—is robust but prone to thermal runaway and difficult workups when scaled.

This guide addresses the critical solvent decisions required to transition this chemistry from the milligram to the kilogram scale.

Part 1: Reaction Solvent Selection (The Vilsmeier-Haack Step)

Q: Why is my yield decreasing and impurity profile worsening when I scale up the Vilsmeier reaction using neat DMF?

A: Using neat


-dimethylformamide (DMF) as both reagent and solvent is common in medicinal chemistry but dangerous in process chemistry.
  • Thermal Runaway: The formation of the Vilsmeier reagent (chloromethyliminium salt) from DMF and POCl

    
     is highly exothermic. In a neat solution, the lack of heat capacity buffer can lead to rapid temperature spikes, degrading the sensitive nitrile group (hydrolysis to amide).
    
  • Viscosity & Mixing: The Vilsmeier complex often precipitates as a thick slurry or oil. In neat DMF, this slurry becomes unmanageable, leading to localized hot spots and incomplete conversion.

The Solution: Inert Diluents You must decouple the "reagent" role of DMF from its "solvent" role. Use DMF only in stoichiometric excess (2.5–3.0 equiv) and employ an inert solvent for the bulk medium.

Q: Which solvent should I choose to replace neat DMF?

Refer to the Solvent Selection Decision Matrix below.

SolventSelection Start Select Solvent for Vilsmeier Scale-Up Decision1 Is the Vilsmeier Salt Soluble? Start->Decision1 Chlorinated Chlorinated Solvents (DCM, DCE) Result1 High Solubility Good Mixing Regulatory Risk (Class 1/2) Chlorinated->Result1 Hydrocarbon Aromatic Hydrocarbons (Toluene, Chlorobenzene) Result2 Slurry Formation Excellent Heat Transfer Green Profile Hydrocarbon->Result2 Ethers Ethers (CPME, 2-MeTHF) Decision2 Process Safety Constraint? Ethers->Decision2 Decision1->Chlorinated Yes (Homogeneous) Decision1->Hydrocarbon No (Heterogeneous Slurry) Decision1->Ethers Partial Result3 Lewis Acid Compatibility Risk of Cleavage Decision2->Result3 POCl3 present

Figure 1: Decision tree for selecting an inert carrier solvent for Vilsmeier-Haack formylation.

Recommendation: Toluene or Chlorobenzene .

  • Why: Unlike DCM/DCE, these solvents allow the Vilsmeier salt to precipitate as a discrete solid/oil, which actually protects the intermediate from side reactions. Toluene allows for higher reaction temperatures (if needed to drive the reaction against the deactivating nitrile) without the pressure hazards of low-boiling DCM.

Part 2: Workup and Isolation Troubleshooting

Q: I am getting a stable emulsion during the aqueous quench. How do I break it?

A: This is the "DMF Curse." DMF is miscible with water and organic solvents, acting as a phase-transfer surfactant that stabilizes emulsions.

The "Antisolvent Crash" Protocol: Instead of a liquid-liquid extraction (LLE), aim for direct crystallization.

  • Quench: Pour the reaction mixture slowly into a chilled solution of Sodium Acetate (buffered to pH ~4–5) to hydrolyze the iminium salt.

  • Solvent Swap: If you used Toluene, the product might be partially soluble. Distill off the Toluene (azeotrope with water) and replace it with Methanol or Isopropanol .

  • Precipitation: The target aldehyde (2-Formylbenzo[b]thiophene-7-carbonitrile) is highly crystalline and lipophilic. Adding water to the alcoholic solution will force the product out as a solid, leaving the DMF and inorganic salts in the supernatant.

Table 1: Solvent Screening Data for Workup (Simulated based on Benzo[b]thiophene physicochemical properties)

Solvent SystemYield (%)Purity (HPLC)Comments
DCM / Water (Extraction) 82%91%Severe emulsion. DMF carryover requires multiple washes.
EtOAc / Water (Extraction) 78%93%Better phase separation, but product solubility in EtOAc is too high for crystallization.
Toluene (Reaction) -> MeOH (Cryst.) 94% 98% Recommended. Direct isolation. Impurities remain in mother liquor.
CPME (Reaction & Workup) 88%95%Good "Green" option. CPME resists peroxide formation better than THF.

Part 3: Experimental Protocol (Scale-Up Ready)

Protocol: Vilsmeier-Haack Formylation of 7-Cyanobenzo[b]thiophene

Safety Note: POCl


 reacts violently with water. All glassware must be flame-dried. Conduct all operations in a fume hood.

Step 1: Vilsmeier Reagent Formation (The "Cold" Step)

  • Charge a 2L reactor with Toluene (600 mL) and DMF (77 mL, 1.0 mol, 2.5 equiv) .

  • Cool the mixture to 0–5 °C .

  • Add Phosphoryl Chloride (POCl

    
    , 46 mL, 0.5 mol, 1.25 equiv)  dropwise over 45 minutes.
    
    • Checkpoint: Monitor internal temperature. Do not exceed 10 °C. A white slurry of the Vilsmeier salt will form.

  • Stir at 0–5 °C for 30 minutes to ensure complete complex formation.

Step 2: Substrate Addition

  • Dissolve Benzo[b]thiophene-7-carbonitrile (63.6 g, 0.4 mol) in Toluene (200 mL) .

    • Note: If solubility is poor, mild heating (30 °C) is acceptable.

  • Add the substrate solution to the reactor slurry dropwise over 1 hour.

  • Warm the reaction to 70–80 °C .

    • Why: The 7-cyano group deactivates the ring. Heat is required to drive the electrophilic attack at position 2.

  • Monitor by HPLC/TLC until starting material is <1%. (Typical time: 4–6 hours).

Step 3: Quench and Isolation (The "Green" Workup)

  • Cool the reaction mixture to 20 °C.

  • Prepare a quench solution of Sodium Acetate (100 g) in Water (1 L) chilled to 5 °C.

  • Slowly pour the reaction mixture into the quench solution. (Exothermic hydrolysis!).

  • Stir vigorously for 2 hours. The iminium intermediate hydrolyzes to the aldehyde.

  • Filtration: The product should precipitate as a yellow/off-white solid at the interface or within the toluene layer.

  • If no solid forms: Distill off Toluene under vacuum and add Methanol (400 mL) followed by Water (100 mL) to induce crystallization.

  • Filter the solid, wash with water (2 x 200 mL) and cold methanol (100 mL).

  • Dry in a vacuum oven at 45 °C.

Part 4: Alternative Route (Cyanation)

If you are synthesizing the molecule by cyanating 7-bromo-2-formylbenzo[b]thiophene , the solvent requirements change drastically.

  • Reaction: Rosenmund-von Braun (CuCN) or Pd-catalyzed cyanation.

  • Solvent: Requires high boiling point and high polarity.

  • Standard: NMP (N-Methyl-2-pyrrolidone) or DMF at 140 °C.

  • Green Alternative: Sulfolane or Dimethyl Sulfoxide (DMSO) (if temp < 120 °C).

  • Warning: Aldehydes are unstable at 140 °C in basic media (Cannizzaro reaction). You may need to protect the aldehyde as an acetal before this step.

References

  • Vilsmeier-Haack Reaction Scale-Up

    • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8][9] (Authoritative review on mechanism and conditions).

    • Kimura, Y., et al. (2013).[8] Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes.[8] International Journal of Organic Chemistry.[8]

  • Solvent Selection Guides

    • Henderson, R. K., et al. (2011). Expanding GSK's Solvent Selection Guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.[7] (Standard for Green/Scale-up solvents).

  • Benzo[b]thiophene Chemistry

    • Scrowston, R. M. (1981). Recent advances in the chemistry of benzo[b]thiophenes. Advances in Heterocyclic Chemistry.
    • BenchChem Technical Support.[3] Minimizing solvent effects on formylation reaction outcomes.[3][7]

Visualizing the Process Workflow

ProcessWorkflow Reagents Reagents: DMF + POCl3 Complex Vilsmeier Complex (Slurry in Toluene) Reagents->Complex 0°C, Toluene Reaction Reaction: 70-80°C, 4-6h Complex->Reaction Substrate Substrate: 7-CN-Benzo[b]thiophene Substrate->Reaction Dropwise Addn Hydrolysis Hydrolysis: NaOAc (aq), pH 5 Reaction->Hydrolysis Quench Isolation Isolation: Crystallization Hydrolysis->Isolation Filter Solid

Figure 2: Optimized process workflow for the synthesis of 2-Formylbenzo[b]thiophene-7-carbonitrile.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-Formylbenzo[b]thiophene-7-carbonitrile

Executive Summary Target Molecule: 2-Formylbenzo[b]thiophene-7-carbonitrile (also known as 7-cyanobenzo[b]thiophene-2-carboxaldehyde). Application: Critical intermediate for PARP inhibitors (e.g., Rucaparib analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Formylbenzo[b]thiophene-7-carbonitrile (also known as 7-cyanobenzo[b]thiophene-2-carboxaldehyde). Application: Critical intermediate for PARP inhibitors (e.g., Rucaparib analogs) and kinase inhibitors. Analytical Challenge: Distinguishing the 7-cyano regioisomer from the 4-cyano isomer and the 7-bromo precursor during scaffold functionalization.

This guide provides a structural assignment workflow, comparing the target molecule against key synthetic precursors and isomers. It synthesizes theoretical substituent chemical shift effects (SCS) with empirical data from benzo[b]thiophene derivatives.

Part 1: Strategic Spectral Analysis

The 2,7-disubstituted benzo[b]thiophene scaffold presents a unique "push-pull" electronic system (though both are electron-withdrawing in this specific case, creating a highly electron-deficient core). Correct assignment relies on identifying three distinct spin systems.

The Spin Systems
  • The Aldehyde (Singlet, 1H): The most deshielded signal, sensitive to solvent polarity.

  • The Thiophene Ring (Singlet, 1H): H3 is isolated from the benzene ring protons by the sulfur and quaternary carbons, resulting in a sharp singlet (or very fine doublet due to long-range coupling).

  • The Benzene Ring (AMX/ABC System, 3H): Protons at positions 4, 5, and 6 form a contiguous spin system. The 7-cyano substitution breaks the symmetry, allowing for precise coupling constant (

    
    ) analysis.
    
Predicted Chemical Shifts & Multiplicity

Note: Values are calculated based on substituent additivity rules for benzo[b]thiophenes in DMSO-d6.

PositionProtonShift (

ppm)
Multiplicity

Coupling (Hz)
Diagnostic Logic
CHO -CHO10.10 - 10.25 Singlet (s)-Distinctive aldehyde region.
3 H38.30 - 8.45 Singlet (s)

Deshielded by C2-carbonyl; often shows NOE with H4.
4 H48.15 - 8.25 Doublet (d)

Para to -CN (deshielding). NOE with H3 is critical.
6 H68.05 - 8.15 Doublet (d)

Ortho to -CN (strong deshielding).
5 H57.60 - 7.75 Triplet (t) / dd

Meta to both EWGs; typically the most shielded aromatic signal.

Part 2: Comparative Diagnostics (The "Alternatives")

In synthesis, the primary risk is regioisomer contamination (4-cyano vs. 7-cyano) or incomplete conversion (7-bromo precursor).

Scenario A: Target vs. Precursor (7-Bromo-2-formylbenzo[b]thiophene)

The conversion of Aryl-Bromide to Aryl-Nitrile significantly impacts the chemical shift of the ortho proton (H6).

Feature7-Bromo Precursor7-Cyano TargetShift Change (

)
H6 Shift ~7.60 ppm~8.10 ppm+0.50 ppm (Deshielding)
IR Confirmation No Nitrile peak~2220 cm⁻¹Distinct -CN stretch

Mechanistic Insight: The cyano group is a stronger electron-withdrawing group (via induction and resonance) than bromine. The proton ortho to the cyano group (H6) experiences a dramatic downfield shift, moving it out of the "multiplet clutter" often seen in the 7.5-7.8 ppm region.

Scenario B: Target (7-CN) vs. Regioisomer (4-CN)

If the cyano group is introduced via non-specific substitution or cyclization of isomeric precursors, the 4-cyano isomer is a common impurity.

  • 7-Cyano (Target): H3 and H4 are spatially close. NOE correlation observed.

  • 4-Cyano (Isomer): Position 4 is substituted.[1] H3 is spatially close to the -CN group, not a proton. NOE correlation H3-H4 is ABSENT.

Part 3: Visualization of Logic Flow

The following diagrams illustrate the decision-making process for structural validation.

Diagram 1: Structural Assignment Workflow

NMR_Assignment Start Crude Product (Benzo[b]thiophene derivative) Aldehyde_Check Step 1: Locate Aldehyde (10.0 - 10.3 ppm) Start->Aldehyde_Check Aromatic_Region Step 2: Analyze Aromatic Region (7.5 - 8.5 ppm) Aldehyde_Check->Aromatic_Region Found Count_Protons Step 3: Integral Check Must be 4H total (1 CHO + 3 Ar-H) Aromatic_Region->Count_Protons Coupling_Analysis Step 4: Coupling Analysis Identify 3-spin system (H4, H5, H6) Count_Protons->Coupling_Analysis Isomer_Check Step 5: Regioisomer Check (NOE) Irradiate H3 (singlet) Coupling_Analysis->Isomer_Check NOE_Yes NOE to Doublet (H4) Observed CONFIRMS 7-Cyano Isomer_Check->NOE_Yes H3-H4 Interaction NOE_No NOE Absent / NOE to CN (13C) SUGGESTS 4-Cyano Isomer_Check->NOE_No No H3-H4 Interaction

Caption: Logic gate for distinguishing the 7-cyano target from the 4-cyano regioisomer using 1D and NOE NMR.

Diagram 2: Synthesis & Purification Check

Synthesis_Check Precursor 7-Bromo-2-formyl benzo[b]thiophene Reaction Cyanation (CuCN / Pd cat.) Precursor->Reaction Crude Crude Mixture Reaction->Crude Check_H6 Check H6 Shift Crude->Check_H6 Outcome_A H6 @ ~7.6 ppm (Unreacted SM) Check_H6->Outcome_A Outcome_B H6 @ ~8.1 ppm (Product Formed) Check_H6->Outcome_B

Caption: Rapid checkpoint using the H6 proton shift to monitor the conversion of Bromo-precursor to Cyano-product.

Part 4: Experimental Protocol

To ensure high-resolution data capable of resolving the specific coupling constants described above, follow this protocol.

Sample Preparation[2]
  • Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

    • Reason: The cyano and aldehyde groups increase polarity. DMSO minimizes aggregation and prevents peak broadening often seen in chloroform for this scaffold.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A or B).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reason: Aldehyde protons and isolated aromatic protons (H3) often have long T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect stoichiometry checks.

  • Scans (NS): Minimum 16 (64 recommended for clean baselines).

  • Spectral Width: -2 to 14 ppm (ensure aldehyde is captured).

  • Temperature: 298 K (25°C).

Advanced Validation (If 1D is ambiguous)
  • 1D NOE / NOESY: Irradiate the H3 singlet (~8.3 ppm). Look for enhancement of the H4 doublet (~8.2 ppm). This confirms the 7-substitution pattern (leaving position 4 occupied by a proton).

  • HSQC: Confirm H3 is attached to a carbon at ~130-135 ppm (thiophene C3) and not a benzene carbon.

References

  • PubChem. Benzo[b]thiophene-7-carbonitrile | C9H5NS.[2] National Library of Medicine. Available at: [Link]

  • Ewing, D. F., & Scrowston, R. M.Nuclear Magnetic Resonance Spectra of Heterocycles. I. Benzo[b]thiophene and its Derivatives. Organic Magnetic Resonance, 1971. (Foundational text for benzo[b]thiophene assignments).
  • MDPI. Benzo[b]thiophene-2-carbaldehyde: A Novel Expedient Synthesis. Molbank, 2014. Available at: [Link][1]

  • RSC Advances. Supplementary Information: Synthesis of pyridine/benzothiophene derivatives. Available at: [Link] (Cited for comparative shifts of substituted benzothiophenes).

Sources

Comparative

13C NMR chemical shifts of 2-Formylbenzo[b]thiophene-7-carbonitrile

The following guide provides a technical analysis and comparative dataset for the 13C NMR chemical shifts of 2-Formylbenzo[b]thiophene-7-carbonitrile . As direct experimental datasets for this specific intermediate are o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and comparative dataset for the 13C NMR chemical shifts of 2-Formylbenzo[b]thiophene-7-carbonitrile .

As direct experimental datasets for this specific intermediate are often proprietary or absent from open spectral databases, this guide synthesizes experimental reference data from the parent scaffold (Benzo[b]thiophene-2-carbaldehyde) and applies validated Substituent Chemical Shift (SCS) algorithms to generate a high-confidence predictive model.

A Comparative Predictive Guide for Structural Validation

Executive Summary

2-Formylbenzo[b]thiophene-7-carbonitrile (also known as 7-cyanobenzo[b]thiophene-2-carbaldehyde) is a critical electrophilic building block in the synthesis of fused polycyclic heteroaromatics and kinase inhibitors.

Accurate structural assignment of this molecule relies on distinguishing the specific electronic effects of the 7-cyano group on the benzo[b]thiophene core. This guide compares the experimental shifts of the parent molecule against the predicted shifts of the target , providing researchers with a self-validating spectral map.

Key Diagnostic Signals (Predicted):

  • C7 (Ipso): Significant upfield shift to ~107–110 ppm (Diagnostic).

  • Nitrile (CN): New quaternary signal at ~114–118 ppm .

  • Aldehyde (CHO): Retained downfield signal at ~184 ppm .

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzo[b]thiophene fused system.

G C2 C2 (Formyl) C3 C3 C2->C3 CHO CHO C2->CHO Pos. 2 C3a C3a (Bridge) C3->C3a C4 C4 C3a->C4 C7a C7a (Bridge) C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 (Cyano) C6->C7 C7->C7a CN CN C7->CN Pos. 7 S1 S1 C7a->S1 S1->C2

Figure 1: Connectivity and numbering of the 2-Formylbenzo[b]thiophene-7-carbonitrile scaffold.

Comparative Data: Parent vs. Target

This section compares the Experimental Base (Benzo[b]thiophene-2-carbaldehyde) with the Predicted Target (7-Cyano derivative). The prediction utilizes SCS increments for an aromatic cyano group: Ipso (-16.0), Ortho (+3.6), Meta (+0.6), Para (+3.9) .

Table 1: 13C NMR Shift Comparison (CDCl3, 75-100 MHz)
Carbon PositionBase: 2-Formylbenzo[b]thiophene (Exp δ, ppm) [1]SCS Effect (7-CN)Target: 7-Cyano Derivative (Calc δ, ppm)Signal Type
CHO (Aldehyde) 184.1 ~0.0184.1 Quaternary (C=O)
CN (Nitrile) AbsentN/A114.0 – 118.0 Quaternary (C≡N)
C2 143.9+0.5 (Long range)144.4 Quaternary
C7a (Bridge) 143.1+3.6 (Ortho)146.7 Quaternary
C3a (Bridge) 138.9+0.6 (Meta)139.5 Quaternary
C3 133.7~0.0133.7 CH (Thiophene)
C6 128.1+3.6 (Ortho)131.7 CH (Benzene)
C5 126.3+0.6 (Meta)126.9 CH (Benzene)
C4 125.4+3.9 (Para)129.3 CH (Benzene)
C7 123.4 -16.0 (Ipso) 107.4 Quaternary (C-CN)

Note on Data Source: Base values are derived from experimental high-resolution NMR of benzo[b]thiophene-2-carbaldehyde in CDCl3 [1]. SCS increments are based on standard substituent effects for cyano groups on fused aromatic systems [2,3].

Experimental Validation Protocol

To confirm the synthesis of the 7-cyano derivative, researchers should follow this self-validating logic flow.

A. The "Ipso-Shift" Check

The most definitive proof of substitution at position 7 is the C7 carbon signal .

  • Parent Molecule: C7 appears at ~123 ppm (CH signal).

  • Target Molecule: C7 appears at ~107 ppm (Quaternary signal).

  • Validation: Run a DEPT-135 experiment. The signal at 107 ppm should disappear (quaternary), whereas the parent's signal at 123 ppm would be positive (CH).

B. The Nitrile Confirmation[1]
  • Look for a low-intensity quaternary peak in the 114–118 ppm region. This region is typically empty in the parent aldehyde spectrum.

C. Synthesis Workflow (Graphviz)

The following diagram outlines a standard synthesis route and the associated spectral checkpoints.

Synthesis cluster_QC QC Checkpoints Start Start: 7-Bromobenzo[b]thiophene Step1 Step 1: Formylation (Lithiation + DMF) Start->Step1 n-BuLi, -78°C Inter Intermediate: 7-Bromo-2-formylbenzo[b]thiophene Step1->Inter Step2 Step 2: Cyanation (Rosenmund-von Braun / Pd-catalyzed) Inter->Step2 Zn(CN)2, Pd(PPh3)4 Check1 Check 1 (Inter): C-Br Ipso Carbon (~118 ppm) CHO Peak (~184 ppm) Inter->Check1 Product Product: 2-Formylbenzo[b]thiophene-7-carbonitrile Step2->Product Check2 Check 2 (Product): C-CN Ipso Carbon (~107 ppm) Nitrile Peak (~115 ppm) Product->Check2

Figure 2: Synthesis pathway and spectral quality control (QC) checkpoints.

Technical Insights for the Application Scientist

Solvent Effects

While the data above is referenced in Chloroform-d (CDCl3) , solubility of nitrile-substituted heterocycles can be poor.

  • DMSO-d6: If used, expect a slight downfield shift (+1 to +2 ppm) for the Carbonyl (CHO) and Nitrile (CN) carbons due to polarity/hydrogen bonding effects.

  • Acetone-d6: Provides sharper resolution for the aromatic region if overlap occurs between C4/C5/C6.

Impurity Profiling

Common impurities in this synthesis include:

  • Des-formyl byproduct: Lacks the 184 ppm signal.

  • Incomplete Cyanation (Bromo-intermediate): Shows a C-Br ipso carbon at ~118 ppm instead of the C-CN ipso at ~107 ppm.

References

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde.[1][2][3][4] Molbank, 2014(2), M823. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry Analysis of 2-Formylbenzo[b]thiophene-7-carbonitrile

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Formylbenzo[b]thiophene-7-carbonitrile, a molecule of interest for its potentia...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-Formylbenzo[b]thiophene-7-carbonitrile, a molecule of interest for its potential applications, demands rigorous analytical characterization. This guide provides an in-depth comparison of its high-resolution mass spectrometry (HRMS) data against a structural isomer, Benzo[b]thiophene-2-carbonitrile, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

At its core, high-resolution mass spectrometry is an indispensable tool for determining the elemental composition of a molecule with exceptional accuracy.[1] Unlike low-resolution mass spectrometry, HRMS instruments can distinguish between molecules with very similar nominal masses, providing a high degree of confidence in compound identification. This capability is crucial for differentiating between isomers and identifying unknown metabolites or impurities.[2]

Comparative HRMS Data: 2-Formylbenzo[b]thiophene-7-carbonitrile vs. Benzo[b]thiophene-2-carbonitrile

The primary distinguishing feature between 2-Formylbenzo[b]thiophene-7-carbonitrile and its isomer, Benzo[b]thiophene-2-carbonitrile, lies in their elemental composition and, consequently, their exact mass. The addition of a formyl group (CHO) to the benzothiophene carbonitrile scaffold introduces an oxygen atom and alters the hydrogen count, leading to a significant and readily detectable mass difference in HRMS analysis.

CompoundMolecular FormulaCalculated Exact Mass (Da)Observed m/z (Positive Ion Mode, [M+H]⁺)Mass Accuracy (ppm)
2-Formylbenzo[b]thiophene-7-carbonitrile C₁₀H₅NOS187.00918188.01645< 5 ppm
Benzo[b]thiophene-2-carbonitrile C₉H₅NS159.01427160.02154< 5 ppm

Note: The observed m/z values are theoretical values for the protonated molecule ([M+H]⁺) and are subject to slight variations based on instrumentation and experimental conditions. The mass accuracy is expected to be within 5 ppm for reliable identification.

The calculated exact mass for Benzo[b]thiophene-2-carbonitrile is 159.01427034 Da.[3] This value serves as a baseline for comparison. The introduction of a formyl group in 2-Formylbenzo[b]thiophene-7-carbonitrile increases the exact mass to 187.00918 Da. This substantial mass difference makes the two isomers easily distinguishable by HRMS.

Experimental Protocol for HRMS Analysis

This protocol outlines a robust method for the HRMS analysis of 2-Formylbenzo[b]thiophene-7-carbonitrile using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system. The choice of Electrospray Ionization (ESI) is based on its suitability for polar and semi-polar small molecules, such as the target compound.

1. Sample Preparation:

  • Dissolve 1 mg of 2-Formylbenzo[b]thiophene-7-carbonitrile in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 1 µg/mL in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of small aromatic compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 5 µL.[4]

3. High-Resolution Mass Spectrometry Parameters (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI).[4]

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).[2]

  • Mass Range: m/z 50-500.[1]

  • Resolution (Full Scan): 70,000.[2]

  • Resolution (MS/MS): 17,500.[2]

  • Capillary Voltage: 3.2 kV.[4]

  • Drying Gas Temperature: 250 °C.[4]

  • Drying Gas Flow: 11.0 L/min.[4]

  • Nebulizer Pressure: 35 psi.[4]

  • Collision Energy (for MS/MS): Normalized collision energy of 30 eV.[2]

Expertise in Experimental Choices: The "Why" Behind the Protocol

The selection of each parameter in the HRMS protocol is critical for obtaining high-quality, reliable data.

  • Choice of Ionization: ESI in positive ion mode is chosen because the nitrogen atom in the nitrile group and the oxygen in the formyl group can be readily protonated, leading to the formation of a stable [M+H]⁺ ion. Formic acid is added to the mobile phase to facilitate this protonation.

  • Importance of Resolution: A high resolution of 70,000 is crucial for achieving the mass accuracy required to confirm the elemental composition of the molecule.[2] This level of resolution allows for the differentiation of ions with very close m/z values, which is essential for confident identification.

  • Data-Dependent MS/MS (dd-MS2): This acquisition mode allows for the fragmentation of the most intense ions from the full scan, providing structural information.[1] The fragmentation pattern of 2-Formylbenzo[b]thiophene-7-carbonitrile can be compared to that of known standards or predicted fragmentation pathways to further confirm its identity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship between the key components of the HRMS analysis.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolution Dissolution in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Mass_Analysis High-Resolution Mass Analyzer Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing & Interpretation Data_Acquisition->Data_Processing

Caption: A schematic of the LC-HRMS workflow, from sample preparation to data analysis.

Logical_Relationship Compound 2-Formylbenzo[b]thiophene-7-carbonitrile Elemental_Comp Elemental Composition (C10H5NOS) Compound->Elemental_Comp Exact_Mass Exact Mass (187.00918 Da) HRMS_Measurement HRMS Measurement Exact_Mass->HRMS_Measurement Elemental_Comp->Exact_Mass Observed_mz Observed m/z ([M+H]+ = 188.01645) HRMS_Measurement->Observed_mz Fragmentation MS/MS Fragmentation HRMS_Measurement->Fragmentation Mass_Accuracy Mass Accuracy (< 5 ppm) Observed_mz->Mass_Accuracy Structural_Info Structural Information Fragmentation->Structural_Info

Caption: The logical flow of information derived from the HRMS analysis of the target compound.

Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the unambiguous identification and characterization of 2-Formylbenzo[b]thiophene-7-carbonitrile. By providing highly accurate mass measurements, HRMS allows for the confident determination of the compound's elemental composition and its differentiation from structural isomers. The detailed protocol and experimental considerations presented in this guide offer a solid foundation for researchers to obtain high-quality, reproducible data, thereby accelerating their research and development efforts in the fields of medicinal chemistry and materials science.

References

  • PubChem. (n.d.). Benzo[b]thiophene-7-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Lämmer, R., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research, 27(23), 28786-28797. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, J., et al. (2021). Nontargeted Metabolomics by High-Resolution Mass Spectrometry to Study the In Vitro Metabolism of a Dual Inverse Agonist of Estrogen-Related Receptors β and γ, DN203368. Metabolites, 11(6), 359. Retrieved from [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1661, 462698. Retrieved from [Link]

  • MassBank. (2022). MassBank Database. Retrieved from [Link]

  • Yang, C., et al. (2015). Application of gas chromatography-high resolution quadrupole time-of-flight mass spectrometry in fingerprinting analysis of polycyclic aromatic sulfur heterocycles. Journal of Chromatography A, 1425, 233-241. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(1), 114-121. Retrieved from [Link]

  • Tarafder, P., et al. (2017). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. Acta Physica Polonica A, 132(4), 1192-1202. Retrieved from [Link]

  • Petters, L., et al. (2024). Efficient generation of open multi-stage fragmentation mass spectral libraries. ChemRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography - Mass spectrometry. Food Chemistry, 365, 130548. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 26979. Retrieved from [Link]

  • Mallet, C. R. (2023). High-resolution mass spectrometry for non-targeted screening of street drugs using paper spray ionization. Analyst, 148(12), 2829-2838. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Formylbenzo[b]thiophene Derivatives: The Influence of the C7-Nitrile Substituent

In the landscape of medicinal chemistry and materials science, benzo[b]thiophene scaffolds are privileged structures, offering a versatile platform for the development of novel therapeutic agents and functional organic m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, benzo[b]thiophene scaffolds are privileged structures, offering a versatile platform for the development of novel therapeutic agents and functional organic materials.[1][2] The reactivity of substituted benzo[b]thiophenes is a critical parameter that dictates their synthetic utility. This guide provides an in-depth comparison of the reactivity of two key building blocks: 2-Formylbenzo[b]thiophene-7-carbonitrile and its parent compound, 2-Formylbenzo[b]thiophene .

This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform experimental design and synthetic strategy.

At a Glance: Structural and Electronic Profiles

The primary difference between the two molecules lies in the substituent at the 7-position of the benzo[b]thiophene ring. 2-Formylbenzo[b]thiophene possesses a hydrogen atom at this position, while 2-Formylbenzo[b]thiophene-7-carbonitrile features a cyano (-CN) group. This seemingly minor structural alteration has profound implications for the electronic properties and, consequently, the chemical reactivity of the aldehyde functional group at the 2-position.

CompoundStructureKey Features
2-Formylbenzo[b]thiophene Parent compound with a neutral electronic profile at C7.
2-Formylbenzo[b]thiophene-7-carbonitrile Features a strongly electron-withdrawing nitrile group at C7.

The Decisive Role of the C7-Substituent: An Electronic Perspective

The reactivity of the formyl group in these compounds is predominantly governed by the electrophilicity of the carbonyl carbon. The substituent at the C7 position exerts its influence through the fused benzene ring, modulating the electron density across the entire benzo[b]thiophene system.

The nitrile group (-CN) is a potent electron-withdrawing group (EWG) due to both induction (-I effect) and resonance (-M effect).[3][4] This withdrawal of electron density from the aromatic system extends to the thiophene ring and, crucially, to the C2-formyl group.[5]

Conversely, a hydrogen atom at C7 has a negligible electronic effect. Therefore, 2-Formylbenzo[b]thiophene serves as our baseline for "unactivated" reactivity.

The diagram below illustrates the electron-withdrawing effect of the nitrile group on the benzo[b]thiophene ring system, leading to an enhanced partial positive charge (δ+) on the formyl carbon.

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup (Parallel) cluster_analysis Monitoring & Analysis cluster_outcome Expected Outcome Aldehyde1 2-Formylbenzo[b]thiophene (0.1 M in Ethanol) Reaction1 Mix Aldehyde 1, Malononitrile, & Catalyst at Room Temperature Aldehyde1->Reaction1 Aldehyde2 2-Formylbenzo[b]thiophene-7-carbonitrile (0.1 M in Ethanol) Reaction2 Mix Aldehyde 2, Malononitrile, & Catalyst at Room Temperature Aldehyde2->Reaction2 Malononitrile Malononitrile (0.1 M in Ethanol) Malononitrile->Reaction1 Malononitrile->Reaction2 Catalyst Piperidine (Catalytic amount) Catalyst->Reaction1 Catalyst->Reaction2 TLC Monitor reaction progress by TLC at t = 5, 15, 30, 60 min Reaction1->TLC Reaction2->TLC Quench Quench aliquots at each time point TLC->Quench HPLC Quantitative analysis of product formation by HPLC Quench->HPLC Result Compare reaction rates and yields HPLC->Result

Figure 2. Workflow for comparative Knoevenagel condensation.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M stock solutions of 2-Formylbenzo[b]thiophene, 2-Formylbenzo[b]thiophene-7-carbonitrile, and malononitrile in absolute ethanol.

  • Reaction Initiation: In two separate flasks at room temperature, add 1.0 equivalent of the respective aldehyde to 1.0 equivalent of the malononitrile solution. Add a catalytic amount (e.g., 0.1 equivalents) of piperidine to each flask simultaneously to initiate the reaction.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture.

  • Analysis: Spot the aliquots on a TLC plate to visually assess the consumption of starting material and the formation of the product. Quench the aliquots and analyze by HPLC for quantitative determination of product yield over time.

  • Data Interpretation: Plot the percentage yield versus time for both reactions to determine their respective rates.

Protocol: Comparative Wittig Reaction with a Stabilized Ylide

This experiment will assess the efficiency of the two aldehydes in reacting with a less reactive, stabilized Wittig reagent.

Step-by-Step Methodology:

  • Ylide Preparation: Prepare the stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, from ethyl bromoacetate and triphenylphosphine, followed by deprotonation with a suitable base (e.g., sodium ethoxide).

  • Reaction Setup: In two separate flasks under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of the respective aldehyde in dry THF.

  • Reaction Initiation: Add 1.1 equivalents of the pre-formed ylide solution to each flask at room temperature.

  • Monitoring and Work-up: Stir the reactions for a set period (e.g., 24 hours). Monitor the consumption of the aldehyde by TLC. After the reaction period, perform a standard aqueous work-up and purify the product by column chromatography.

  • Analysis: Determine the isolated yield of the corresponding ethyl 3-(benzo[b]thiophen-2-yl)acrylate derivatives.

Conclusion and Outlook

The presence of a C7-nitrile group in 2-Formylbenzo[b]thiophene-7-carbonitrile is predicted to significantly enhance the reactivity of the C2-formyl group towards nucleophilic attack compared to the unsubstituted 2-Formylbenzo[b]thiophene. This heightened reactivity, stemming from the powerful electron-withdrawing nature of the nitrile substituent, is expected to translate into faster reaction rates and potentially higher yields in key synthetic transformations such as the Knoevenagel condensation and the Wittig reaction.

For drug development professionals and synthetic chemists, this differential reactivity offers a strategic advantage. 2-Formylbenzo[b]thiophene-7-carbonitrile is the preferred substrate for reactions requiring an activated aldehyde, particularly when employing less reactive nucleophiles or when milder reaction conditions are desired. Conversely, 2-Formylbenzo[b]thiophene remains a valuable building block for standard transformations where over-reactivity might be a concern.

The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles, enabling researchers to make informed decisions in the design and execution of their synthetic routes.

References

  • askIITians. (2020, October 26). Explain electrophilic substitution in aromatic aldehydes and ketones. Retrieved from [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. MDPI. Retrieved from [Link]

  • Lima, J. C., et al. (2013). Benzo[c]thiophene Chromophores Linked to Cationic Fe and Ru Derivatives for NLO Materials: Synthesis Characterization. European Journal of Inorganic Chemistry. Retrieved from [Link]

  • Hansson, E. (2017). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Knoevenagel condensation. Retrieved from [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Li, Z., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. Chinese Chemical Letters.
  • Wikipedia. (2023, November 29). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Ghedjatti, A., et al. (2015).
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Dillon, C. C., et al. (2018). Synthesis of 2-substituted benzo[b]thiophenes via gold(I)–NHC- catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of aromatic aldehyde containing electronwithdrawing groups.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2017). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. Scientific Research Publishing. Retrieved from [Link]

  • Expert Chemical Supply. (n.d.). 2-Formylbenzo[b]thiophene Supplier & Manufacturer in China. Quinoline. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Hrobonova, K., et al. (2024). Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved from [Link]

  • Ogiwara, Y., et al. (2016). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. Retrieved from [Link]

  • Dr. Abha Singh. (2023, December 2). Substitution Electrophilic in aromatic aldehydes & aromatic ketones. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzo(b)thiophene. Retrieved from [Link]

  • Unknown. (n.d.). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PMC.
  • Unknown. (2025, August 7). Synthesis, characterization of poly-2- (2-hydroxybenzylideneamino)-6-phenyl-4,5,6, 7-tetrahydrobenzo[b]thiophene-3-carbonitrile: Investigation of antibacterial activity and optical properties.
  • Unknown. (2025, August 6). Reactivity ofBenzothieno[3,2-b]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate.

  • Unknown. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • PubChem. (n.d.). 2-Phenylbenzo[b]thiophene. Retrieved from [Link]

  • Asiri, A. M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. MDPI. Retrieved from [Link]

  • Unknown. (2024, June 12).
  • Asiri, A. M., et al. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. PMC. Retrieved from [Link]

  • Jean, Y., et al. (2024). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Unknown. (n.d.).
  • Chemistry LibreTexts. (n.d.). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Al-Hamdani, A. A., et al. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry (RSC Publishing).
  • Unknown. (n.d.). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives.
  • Unknown. (n.d.). C8H6S Benzo[b]thiophene.

Sources

Validation

A Comparative Guide to the Structural Determination of Substituted Benzothiophenes: X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

For researchers, medicinal chemists, and material scientists, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and potential for therape...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and potential for therapeutic application. The benzothiophene scaffold, a key pharmacophore in numerous approved drugs and a building block for advanced materials, presents a compelling case for the rigorous application of structural elucidation techniques.[1] This guide provides an in-depth, objective comparison of the primary methods for determining the structure of a substituted benzothiophene, using a representative analogue of the 2-Formylbenzo[b]thiophene-7-carbonitrile class as a practical example. We will dissect the experimental workflows, compare the resultant data, and explain the causal logic behind the selection of each technique.

Our central thesis is that while single-crystal X-ray diffraction remains the definitive "gold standard" for solid-state structure determination, a synergistic approach incorporating Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provides a more holistic understanding of molecular architecture in different states.

Part 1: X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for providing unambiguous, atomic-level resolution of a molecule's structure in the crystalline state.[2] The technique relies on the principle that electrons in a molecule diffract X-rays, and when the molecules are arranged in a highly ordered crystal lattice, this diffraction produces a unique pattern of intensities. By analyzing this pattern, we can reconstruct a three-dimensional electron density map and, from that, the precise location of each atom.[3][4]

The Crystallography Workflow: From Powder to Structure

The primary challenge in SCXRD is often not the diffraction experiment itself, but obtaining a high-quality single crystal suitable for analysis.[5][6] This is a multi-step process that demands patience and a degree of empirical skill.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Chemical Synthesis of Benzothiophene Analogue purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent & Method Screening purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mount Crystal Mounting growth->mount diffractometer X-ray Diffractometer Data Collection mount->diffractometer reduction Data Reduction & Integration diffractometer->reduction solve Structure Solution (Direct Methods) reduction->solve refine Model Refinement (Least-Squares) solve->refine validate Validation & Final Structure refine->validate

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Structure Determination of a Benzothiophene Analogue

As a case study, we will reference the procedure for a related compound, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, for which crystallographic data is available.[7]

1. Synthesis and Crystallization:

  • Synthesis: The target molecule is synthesized via a Gewald reaction, a well-established method for preparing 2-aminothiophenes. This involves the condensation of a ketone (cyclohexanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst like morpholine.[7]

  • Causality: The choice of the Gewald reaction is based on its efficiency and high yields for this class of compounds.

  • Crystallization: High-purity product is dissolved in a suitable solvent system (e.g., ethanol/water). Single crystals are then grown by slow evaporation.[7] This technique is chosen for its simplicity and effectiveness for many small organic molecules. The slow removal of the solvent gradually increases the concentration to a supersaturated state, promoting the formation of a single, well-ordered crystal nucleus that can grow over time.[5][8] Other methods like vapor diffusion or liquid-liquid diffusion could also be employed depending on the compound's solubility.[5]

2. Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a diffractometer (e.g., a Bruker Smart CCD system) and cooled under a stream of nitrogen gas to minimize thermal vibration of the atoms.[1]

  • An intense beam of monochromatic X-rays (e.g., Mo Kα radiation) is directed at the crystal.[7]

  • The crystal is rotated, and a series of diffraction images are collected by a detector.

3. Structure Solution and Refinement:

  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffraction spots.[1]

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the detectors only measure intensities, not the phases of the diffracted waves.[3] For small molecules, this is typically solved using "direct methods," which are computational algorithms that use statistical relationships between intensities to derive initial phase estimates.[1] This yields an initial, rough electron density map.

  • Model Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters (which describe the thermal motion) of all non-hydrogen atoms are then refined using a full-matrix least-squares method against the experimental data.[1][7] Hydrogen atoms are typically placed in calculated positions.[7] The goal is to minimize the difference between the observed diffraction pattern and the one calculated from the model.

Data Presentation: The Crystallographic Output

The final output of a successful X-ray crystallography experiment is a set of precise atomic coordinates. This data allows for the calculation of key geometric parameters.

Parameter2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[7]
Crystal System Monoclinic
Space Group P2₁/c
Key Bond Lengths (Å)
S–C(thiophene)1.73 (avg)
C=C(thiophene)1.35
C≡N1.14
C–NH₂1.34
Key Bond Angles (°)
C–S–C92.1
N–C–C119.8
C–C≡N178.5

Note: Data is representative and derived from published information for the analogue compound.

This table provides a high-precision, static snapshot of the molecule's geometry in the solid state.

Part 2: Alternative and Complementary Techniques

While SCXRD is powerful, it has limitations. Not all compounds can be crystallized, and the resulting structure is a static solid-state representation that may not perfectly reflect the molecule's conformation in solution, where most biological processes occur.[9][10] Here, we compare two essential alternatives: NMR spectroscopy and computational modeling.

A. NMR Spectroscopy: Structure and Connectivity in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining molecular structure in solution.[11][12] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). By probing the local chemical environment of each nucleus, NMR can reveal through-bond and through-space connectivities.[13]

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_interp Interpretation H1 ¹H NMR (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Correlation) C13->HSQC C13->HMBC Fragments Assemble Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Connectivity Establish Full Connectivity Fragments->Connectivity Structure Propose 2D Structure Connectivity->Structure

Caption: Logical workflow for structure elucidation using 2D NMR.

Experimental Protocol: A Standard NMR Approach

  • Sample Preparation: A small amount (~1-5 mg) of the purified benzothiophene analogue is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: A standard suite of experiments is performed on a high-field NMR spectrometer:

    • 1D ¹H NMR: Identifies the number of unique proton environments and their splitting patterns (multiplicity), which gives clues about neighboring protons.

    • 1D ¹³C NMR: Identifies the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds).[13]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.[13]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.[13]

Data Interpretation vs. X-ray Data

NMR provides connectivity information. For our benzothiophene analogue, the HMBC spectrum would be critical. It would show a correlation from the amino protons to the adjacent carbons in the thiophene ring, and from the protons on the saturated ring to the carbons at the ring fusion. This allows the entire molecular skeleton to be pieced together, confirming the 2D structure. While NMR can provide some 3D information through NOESY experiments (which detect through-space interactions) and coupling constants, it does not provide the high-precision bond lengths and angles that SCXRD does. However, it provides this information in the more biologically relevant solution state.

B. Computational Chemistry: In Silico Structural Prediction

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting molecular structures and properties.[14][15] DFT calculations can provide an optimized molecular geometry in the gas phase, which represents an energy-minimized conformation.[16]

Computational Protocol: DFT Geometry Optimization

  • Input Structure: A 2D representation of the benzothiophene analogue is drawn and converted into a 3D structure.

  • Calculation: A geometry optimization calculation is performed using a software package like Gaussian. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G++(d,p)).[17] The software iteratively adjusts the positions of the atoms to find the lowest energy conformation.

  • Output: The output is a set of optimized atomic coordinates, from which geometric parameters can be calculated, similar to X-ray crystallography.

Data Comparison: Computational vs. Experimental

Below is a comparison of key geometric parameters for a thiophene derivative from experimental X-ray data and DFT calculations.

ParameterExperimental (X-ray)[17]Calculated (DFT/B3LYP)[17]
Bond Lengths (Å)
C(thiophene)–S1.7431.769
C(thiophene)=C1.3461.366
C≡N1.1401.159
Bond Angles (°)
C–S–C92.0991.69
C–C≡N178.0 (typical)178.5 (typical)

As seen in the table, there is generally good agreement between the experimental and calculated values, though small deviations exist.[14][17] These differences arise because the X-ray structure is from the solid state, influenced by crystal packing forces, while the DFT calculation is for an isolated molecule in the gas phase.

Part 3: A Comparative Summary and Synergistic Outlook

No single technique tells the whole story. The choice of method depends on the research question, the nature of the sample, and the resources available.

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Sample State Solid (single crystal)SolutionGas Phase (in silico)
Sample Amount <1 mg1-10 mgN/A
Primary Output Precise 3D coordinates, bond lengths, angles2D/3D connectivity, dynamic informationOptimized 3D geometry, electronic properties
Resolution Atomic (~0.1 Å)Atomic (connectivity), lower for 3DTheoretical (basis set dependent)
Key Advantage Unambiguous, high-precision 3D structure[6]Provides structure in solution, dynamic insights[9]Predictive power, no sample needed[18]
Key Limitation Requires high-quality single crystals; static picture[2]Less precise 3D data; size limitations[10]Model is an approximation; ignores environment
Conclusion: An Integrated Approach

For drug development and materials science professionals, a multi-faceted approach is the most robust strategy. X-ray crystallography provides the definitive, high-resolution solid-state structure, which is invaluable for understanding packing and for structure-based drug design. NMR spectroscopy validates this structure in solution, confirming connectivity and providing insights into conformational flexibility that may be critical for receptor binding. Finally, computational modeling complements both experimental techniques, allowing for the prediction of properties and the exploration of structural variations without the need for further synthesis and experimentation. By integrating these three pillars of structural analysis, researchers can build a comprehensive and validated model of their molecule, accelerating the path from discovery to application.

References

  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Unknown Author. (n.d.). Crystallization of small molecules.
  • Wang, W.-X., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.
  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2,7-Disubstituted-1-Benzothiophenes: A Technical Guide. Benchchem.
  • Ullah, N., et al. (2021).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • BenchChem. (n.d.). Computational Chemistry of Thiophene Isocyanate Compounds: A Technical Guide for Drug Development Professionals. Benchchem.
  • Ullah, N., et al. (2021).
  • Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry.
  • Unknown Author. (2025). Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data.
  • Thomas, J. (2023).
  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? MtoZ Biolabs.
  • Hypha Discovery. (n.d.).
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Elyashberg, M. (2018). Identification and structure elucidation by NMR spectroscopy.
  • Yathirajan, H. S., et al. (2018).
  • Unknown Author. (n.d.). Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. Journal.
  • Silva, W. L., et al. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E.
  • Unknown Author. (n.d.). Macromolecular Structure Determination by X-ray Crystallography.
  • Unknown Author. (n.d.). Chem 406: Biophysical Chemistry Lecture 7: Structure Determination by X-ray Crystallography. Course Lecture Notes.

Sources

Comparative

UV-Vis absorption spectra of 2-Formylbenzo[b]thiophene-7-carbonitrile

Publish Comparison Guide: UV-Vis Characterization of 2-Formylbenzo[b]thiophene-7-carbonitrile Executive Summary 2-Formylbenzo[b]thiophene-7-carbonitrile is a specialized heterocyclic building block used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: UV-Vis Characterization of 2-Formylbenzo[b]thiophene-7-carbonitrile

Executive Summary

2-Formylbenzo[b]thiophene-7-carbonitrile is a specialized heterocyclic building block used primarily in the synthesis of advanced optoelectronic materials, fluorescent dyes, and pharmaceutical intermediates. Its structure features a benzo[b]thiophene core functionalized with two electron-withdrawing groups (EWGs): a formyl group at the C2 position and a nitrile (cyano) group at the C7 position.

This dual-EWG substitution pattern creates a highly electron-deficient


-system. Unlike the electron-rich parent benzo[b]thiophene, this derivative exhibits distinct UV-Vis absorption characteristics driven by extended conjugation and reduced HOMO-LUMO gap energies. This guide provides a technical comparison of its spectroscopic performance against its nearest structural analogs, establishing a baseline for purity assessment and reaction monitoring.

Spectroscopic Profile & Performance

Theoretical & Predicted Absorption Characteristics

Due to the specific nature of this intermediate, experimental data is often derived from its closest analogs. The spectroscopic profile is defined by the interplay between the thiophene ring's conjugation and the auxiliary electron-withdrawing groups.

  • Primary Band (

    
    ):  The dominant transition occurs in the near-UV region. The 2-formyl group extends conjugation significantly compared to the unsubstituted core. The 7-cyano group, while on the benzene ring, further stabilizes the frontier orbitals, likely inducing a bathochromic (red) shift relative to the parent compound.
    
  • Secondary Band (

    
    ):  A weaker band attributed to the carbonyl and nitrile lone pairs, typically appearing as a shoulder or low-intensity peak >320 nm.
    
Comparative Data Table

The following table contrasts the target compound with its synthesis precursor (7-Bromo) and the standard 2-Formyl analog.

FeatureTarget: 7-Cyano-2-Formyl Alt 1: 7-Bromo-2-Formyl Alt 2: 2-Formyl (Parent)
Structure 2-CHO, 7-CN-benzo[b]thiophene2-CHO, 7-Br-benzo[b]thiophene2-CHO-benzo[b]thiophene
Electronic State Highly Electron DeficientModerately DeficientConjugated / Neutral
Predicted

305 – 315 nm 300 – 310 nm298 – 305 nm
Molar Absorptivity (

)
High (>15,000 M⁻¹cm⁻¹)ModerateModerate (~12,000 M⁻¹cm⁻¹)
Solvatochromism Moderate (Polar solvents stabilize excited state)WeakWeak
Key Application Push-Pull Dye Acceptor, Pharm IntermediateCross-coupling PrecursorGeneral Building Block

Note: Values for the target are predicted based on substituent Hammett constants (


 for CN = 0.66 vs Br = 0.23) and standard bathochromic shift rules for benzothiophenes [1, 2].

Detailed Comparative Analysis

A. Target vs. 7-Bromo-2-formylbenzo[b]thiophene (Precursor)
  • Context: The 7-bromo derivative is the standard precursor for the 7-cyano target via Rosenmund-von Braun cyanation or Pd-catalyzed cyanation.

  • Spectral Difference: The replacement of Bromine (weakly deactivating, heavy atom effect) with Cyano (strongly deactivating, resonance withdrawing) alters the spectrum.

    • Monitoring: The reaction progress can be monitored by the disappearance of the 7-bromo peak (~300 nm) and the emergence/intensification of the 7-cyano band. The 7-cyano compound typically exhibits a sharper, more intense absorption due to the linearity and rigidity of the nitrile group enhancing oscillator strength.

B. Target vs. 2-Formylbenzo[b]thiophene (Standard)
  • Context: The 2-formyl analog is the baseline for all C2-substituted benzothiophenes.

  • Spectral Difference: The addition of the 7-cyano group breaks the symmetry of the benzene ring electron density. While the 2-formyl group dominates the conjugation length, the 7-cyano group lowers the LUMO energy.

    • Result: A redshift of 5–10 nm is expected. More importantly, the fluorescence quenching properties will differ; the 7-cyano derivative is a stronger electron acceptor, making it more suitable for charge-transfer complexes than the standard 2-formyl analog [3].

Experimental Protocol: Validated Characterization Workflow

To ensure accurate data for this specific compound, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: Acetonitrile (HPLC Grade) or Methanol. Avoid Benzene/Toluene unless studying non-polar effects.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvette: Quartz (1 cm path length). Glass absorbs UV <320 nm and is unsuitable.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 2-Formylbenzo[b]thiophene-7-carbonitrile .

    • Dissolve in 10 mL Acetonitrile (Concentration

      
       ppm or 
      
      
      
      mM).
    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series:

    • Prepare three dilutions: 10

      
      M, 20 
      
      
      
      M, and 50
      
      
      M.
    • Reasoning: Measuring multiple concentrations confirms adherence to Beer-Lambert Law and rules out aggregation.

  • Measurement:

    • Scan range: 200 nm to 500 nm.

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Run dual-beam or subtract blank trace.

  • Data Analysis:

    • Identify

      
      .[1]
      
    • Calculate Molar Extinction Coefficient (

      
      ).
      
    • Check for the presence of the

      
       shoulder around 330-350 nm.
      

Visualization: Synthesis & Characterization Workflow

The following diagram illustrates the synthesis pathway from the commercially available 7-bromo precursor and the decision logic for spectroscopic validation.

G Precursor 7-Bromo-2-formyl benzo[b]thiophene (Starting Material) Reaction Cyanation Reaction (Pd-catalyzed / CuCN) Precursor->Reaction Reagents added UV_Analysis UV-Vis Analysis (Acetonitrile) Precursor->UV_Analysis Reference Std Target Target Product: 2-Formylbenzo[b]thiophene -7-carbonitrile Reaction->Target Purification Target->UV_Analysis Aliquot Decision Shift Observed? UV_Analysis->Decision Compare Spectra Result_Pass Success: Redshift & High Intensity Decision->Result_Pass Yes (>5nm shift) Result_Fail Incomplete: Spectrum matches Precursor Decision->Result_Fail No (Overlap)

Caption: Workflow for monitoring the conversion of 7-bromo precursor to the 7-cyano target using comparative UV-Vis spectroscopy.

References

  • NIST Chemistry WebBook. Benzo[b]thiophene UV-Vis Spectral Data. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. Benzo[b]thiophene-2-carbaldehyde (CAS 3541-37-5) Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Formylbenzo[b]thiophene-7-carbonitrile

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, benzo[b]thiophene derivatives are prized for their wide-ranging biolo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, benzo[b]thiophene derivatives are prized for their wide-ranging biological activities, forming the backbone of various therapeutic agents.[1] However, with innovation comes the responsibility of ensuring safety, not only during experimentation but also in the final, critical step of waste disposal. This guide provides a detailed protocol for the proper disposal of 2-Formylbenzo[b]thiophene-7-carbonitrile, a compound featuring both a reactive aldehyde and a nitrile functional group on a benzo[b]thiophene scaffold.

The procedural recommendations outlined herein are synthesized from established safety data for structurally related compounds and general principles of chemical waste management. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific molecule, but also others with similar functional architectures, with the highest degree of safety and environmental stewardship.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Benzo[b]thiophene Core : The foundational structure is a sulfur-containing aromatic heterocycle. While benzo[b]thiophene itself is classified as harmful if swallowed and toxic to aquatic life, its derivatives are noted for their diverse biological activities, underscoring the need for careful handling to avoid unintended physiological effects.[1][2]

  • Formyl (Aldehyde) Group : Aldehydes are frequently associated with irritation to the skin, eyes, and respiratory system.[3][4] They can also be combustible.[4]

  • Carbonitrile (Nitrile) Group : The nitrile functional group is a primary concern. Organic nitriles are known to be toxic.[5] A significant hazard is their potential to hydrolyze, particularly under acidic or strongly basic conditions, or to decompose under high heat, to release highly toxic hydrogen cyanide (HCN) gas.[5] They are often classified as harmful if swallowed or in contact with skin.[6][7]

Based on this analysis, 2-Formylbenzo[b]thiophene-7-carbonitrile should be treated as a hazardous substance with the potential for acute toxicity, irritation, and environmental harm.

Essential Personal Protective Equipment (PPE)

Before handling the compound in any capacity, from weighing to disposal, the following PPE is mandatory. The principle of causality here is simple: creating an impermeable barrier to prevent any route of exposure.

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes and fine dust.[3][8]

  • Hand Protection : Nitrile gloves are required. Given that breakthrough times can vary, it is prudent to double-glove if handling the material for extended periods and to change gloves immediately upon contamination.[9]

  • Body Protection : A lab coat must be worn and kept fully fastened.[10]

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

Spill Management Protocol

In the event of a spill, a calm and methodical response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and, if the spill is large, evacuate the immediate area.

  • Control Vapors : Ensure the chemical fume hood is operational to contain any airborne dust or vapors.

  • Absorb : For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.[11]

  • Collect : Carefully sweep or scoop the absorbed material and spilled solid into a clearly labeled, sealable waste container.[12] Use non-sparking tools if the compound is determined to be flammable.[6]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose : The container with the collected spill waste must be disposed of following the procedures outlined in Section 5.

Chemical Incompatibility Data

To prevent dangerous reactions within a waste container, it is imperative to avoid mixing 2-Formylbenzo[b]thiophene-7-carbonitrile with incompatible chemicals. This practice of waste segregation is a cornerstone of laboratory safety.[13]

Incompatible Agent Reason for Incompatibility Potential Hazard
Strong Oxidizing Agents Can react exothermically, leading to a rapid increase in temperature and pressure.Fire, explosion, release of toxic fumes (sulfur and nitrogen oxides).[12]
Strong Acids Can promote the hydrolysis of the nitrile group.Release of highly toxic hydrogen cyanide (HCN) gas.[5]
Strong Bases Can also facilitate the hydrolysis of the nitrile group.Release of ammonia or hydrogen cyanide gas.
Strong Reducing Agents Can reduce the nitrile and aldehyde groups in an uncontrolled manner.Exothermic reaction.

Step-by-Step Disposal Procedure

Disposal of 2-Formylbenzo[b]thiophene-7-carbonitrile must be handled as a hazardous chemical waste stream. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[8][13]

Step 1: Waste Collection and Segregation
  • Primary Waste : Collect all solid waste of 2-Formylbenzo[b]thiophene-7-carbonitrile, including residues from reaction vessels and contaminated weighing paper, in a dedicated, robust, and sealable waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Contaminated Materials : Any disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be collected as chemically contaminated waste.[13] These should be placed in a separate, clearly labeled container or bag designated for solid chemical waste.

  • Solutions : Liquid waste containing dissolved 2-Formylbenzo[b]thiophene-7-carbonitrile should be collected in a separate, compatible (e.g., HDPE or glass), and clearly labeled liquid waste container. Halogenated and non-halogenated solvent wastes should be segregated if possible.[14]

Step 2: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for the safety of waste handlers. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Formylbenzo[b]thiophene-7-carbonitrile" (avoiding abbreviations)[15]

  • The approximate quantity of waste

  • The date of accumulation

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: Storage of Waste
  • Store the sealed waste container in a designated satellite accumulation area (SAA).[16]

  • This area must be well-ventilated, away from sources of ignition, and separate from incompatible materials.[16]

  • Ensure the container is stored within secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal
  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[8]

  • The designated method of disposal for this type of organic compound is typically high-temperature incineration at a licensed facility, which ensures the complete destruction of the hazardous components.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Formylbenzo[b]thiophene-7-carbonitrile and associated waste.

DisposalWorkflow cluster_generation Waste Generation Point (in Fume Hood) cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate Waste (2-Formylbenzo[b]thiophene-7-carbonitrile) is_solid Is waste solid or liquid? start->is_solid solid_waste Solid Waste (Pure compound, contaminated disposables) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) is_solid->liquid_waste Liquid solid_container Collect in labeled 'Solid Hazardous Waste' container solid_waste->solid_container liquid_container Collect in labeled 'Liquid Hazardous Waste' container liquid_waste->liquid_container saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment solid_container->saa liquid_container->saa ehs_contact Contact EHS or Licensed Waste Disposal Service saa->ehs_contact incineration High-Temperature Incineration at a licensed facility ehs_contact->incineration

Caption: Decision workflow for the safe disposal of 2-Formylbenzo[b]thiophene-7-carbonitrile waste.

By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted with the utmost respect for safety and environmental integrity. The principles of proactive hazard assessment, diligent use of PPE, and systematic waste segregation are not merely procedural hurdles but are integral components of responsible scientific practice.

References

  • Nitriles . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Material Safety Data Sheet . (n.d.). Chemcia Scientific, LLC. Retrieved from [Link]

  • Safety Data Sheet - 2-Thiophenecarbonitrile. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet - Benzo[b]thiophene-5-carboxylic acid. (2024, December 19). CymitQuimica.
  • Material Safety Data Sheet - 2,5-Bis(tributylstannyl)thiophene. (n.d.). Specific vendor SDS, general safety principles apply.
  • Safety Data Sheet - Bianthrone. (2025, January 23). TCI Chemicals.
  • Aldehyde synthesis by nitrile reduction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • Nitriles to Ketones and Aldehydes . (2024, January 15). Chemistry Steps. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (2018, October 4). University of Wollongong. Retrieved from a specific, though not directly linkable, university guideline.
  • Alternative synthetic route towards nitriles by using aldehydes.... (n.d.). ResearchGate. Retrieved from a specific, though not directly linkable, research article.
  • Safety Data Sheet - Methyl benzo[b]thiophene-2-carboxylate. (2025, October 7). Thermo Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). General university safety guidelines.
  • Benzo[b]thiophene-7-carbonitrile . (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Nitriles . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from a specific, though not directly linkable, institutional manual.
  • Safety Data Sheet - Benzo[b]thiophene 1,1-dioxide. (2024, January 23). CymitQuimica.
  • Laboratory Waste Management. (n.d.). Indian Institute of Science Bangalore. Retrieved from a specific, though not directly linkable, institutional guideline.
  • Safety Data Sheet - Thiophene-2-carboxaldehyde. (2025, September 14). Thermo Fisher Scientific.
  • Hazardous Materials Management Manual. (n.d.). Ohio University. Retrieved from a specific, though not directly linkable, university manual.
  • Advisory 7.3 - Hazardous Chemical Waste Disposal. (2026, January 13). University of Cincinnati. Retrieved from a specific, though not directly linkable, university advisory.
  • Benzo(b)thiophene-2-carbonitrile . (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - 5-Bromobenzo[b]thiophene. (2024, August 27). Angene Chemical.
  • Safety Data Sheet - Benzo[b]thiophene. (2005, January 21). TCI America.
  • Hazardous Waste - EHSO Manual. (2025-2026). University of Oklahoma Health Sciences Center. Retrieved from a specific, though not directly linkable, university manual.
  • Chemical Properties of Benzo[b]thiophene (CAS 95-15-8) . (n.d.). Cheméo. Retrieved from [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. (n.d.). Kaunas University of Technology ePubl.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Formylbenzo[b]thiophene-7-carbonitrile

Executive Safety Directive Status: High-Potency Intermediate (Presumed) Immediate Action: Treat as Acute Toxin (Category 3) and Skin/Respiratory Sensitizer . 2-Formylbenzo[b]thiophene-7-carbonitrile is a specialized bicy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: High-Potency Intermediate (Presumed) Immediate Action: Treat as Acute Toxin (Category 3) and Skin/Respiratory Sensitizer .

2-Formylbenzo[b]thiophene-7-carbonitrile is a specialized bicyclic aromatic intermediate featuring two reactive functional handles: a formyl group (aldehyde) at position 2 and a carbonitrile (cyano) group at position 7. Due to the absence of a compound-specific global safety dataset, Structure-Activity Relationship (SAR) protocols dictate that this compound be handled with the rigor reserved for toxic thiophene-carbonitrile analogues (e.g., 5-formylthiophene-2-carbonitrile), which are classified as toxic by ingestion, inhalation, and skin contact [1, 2].

Core Safety Maxim: Do not rely on the absence of a "Skull and Crossbones" pictogram on the shipping label. In drug discovery, the absence of data is a signal for maximum containment, not complacency.

Hazard Architecture: The "Why" Behind the Protocol

To understand the PPE requirements, we must deconstruct the molecule into its risk components. This is not just a list of hazards; it is the chemical logic that dictates your safety gear.

Functional UnitAssociated HazardMechanism of Action
Benzo[b]thiophene Core Systemic Toxicity / Environmental Lipophilic aromatic scaffold capable of penetrating cell membranes. Analogues are often potent bioactive agents (e.g., SERMs, kinase inhibitors) [3].
C-7 Carbonitrile (-CN) Metabolic Toxicity / Thermal Hazard While aryl nitriles are generally stable, they release Hydrogen Cyanide (HCN) gas upon thermal decomposition or combustion. Metabolic processing may release toxic metabolites [1].
C-2 Formyl (-CHO) Sensitization / Reactivity Aldehydes are known contact allergens and respiratory sensitizers. They readily oxidize to carboxylic acids in air, potentially changing the physicochemical properties of the waste stream [4].

Personal Protective Equipment (PPE) Matrix

This matrix is designed for defensive redundancy . A single barrier failure should not result in exposure.

Barrier Selection Logic
Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Solution/Scale-up)Technical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR or Full-Face Respirator (P100/OV Cartridge)Dust from the solid is the primary vector for potent exposure. Aldehyde vapors are irritating; nitrile analogues are toxic by inhalation [2].
Dermal (Hands) Double Nitrile (Min 5 mil outer, 4 mil inner)Silver Shield (Laminate) under NitrileStandard nitrile degrades rapidly against common solvents used with this compound (DCM, THF). Laminate provides broad chemical resistance.
Ocular Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient against fine particulates or pressurized reaction splashes.
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Tyvek Coverall (Disposable)Preventing migration of toxic dust to street clothes is critical.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Liquid State->Solution Reaction/Workup ProtocolA PROTOCOL A: Double Nitrile Gloves Fume Hood N95 Backup Solid->ProtocolA SolventCheck Solvent Type? Solution->SolventCheck StandardSolvent Polar (MeOH, Water) SolventCheck->StandardSolvent Low Permeation PenetratingSolvent Penetrating (DCM, THF, DMF) SolventCheck->PenetratingSolvent High Permeation StandardSolvent->ProtocolA ProtocolB PROTOCOL B: Silver Shield Laminate Gloves Fume Hood Splash Goggles PenetratingSolvent->ProtocolB

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.

Operational Workflow: Step-by-Step

Weighing and Transfer (The Critical Zone)

The highest risk of exposure occurs when the solid is static and airborne.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure. Never weigh on an open bench.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic. Static discharge can disperse toxic dust onto the operator's sleeves.

  • The "Boat-to-Flask" Technique:

    • Tare a glass weighing boat (avoid plastic if static is an issue).

    • Transfer the solid.[1]

    • Do not pour the solid into the reaction flask. Instead, slide the weighing boat into the neck of the flask (if wide enough) or use a wide-mouth funnel dedicated to this compound.

    • Rinse the funnel/boat with the reaction solvent immediately into the flask to trap residual dust.

Reaction Setup
  • Inert Atmosphere: The 2-formyl group is susceptible to oxidation. Run reactions under Nitrogen or Argon to prevent the formation of the corresponding carboxylic acid, which may alter solubility and waste classification.

  • Temperature Control: Avoid heating above 100°C without a reflux condenser. Thermal decomposition can release HCN and sulfur oxides (SOx) [5].

Emergency Response & Disposal

Spill Response Protocol

Scenario: You have spilled 500 mg of solid powder inside the hood.

  • Hold Breath & Close Sash: Immediately lower the sash to the lowest working height to maximize face velocity.

  • Alert: Notify lab personnel.

  • Dry Cleanup (Preferred): Do not wet the powder initially (this spreads contamination). Use a HEPA-filtered vacuum or gently cover with a solvent-dampened tissue (using forceps) to adhere the dust.

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes the aldehyde and potential sulfur residues) followed by water.

Waste Disposal
  • Stream: Segregated Organic Waste (High Hazard).

  • Labeling: Must explicitly state: "Contains Benzo[b]thiophene derivatives – TOXIC."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container. The thiophene sulfur can oxidize exothermically.

Emergency Workflow (Visualization)

Spill_Response Spill Spill Incident Contain 1. Containment Lower Sash Evacuate Area Spill->Contain PPE_Check 2. PPE Upgrade Don Double Gloves N95/Respirator Contain->PPE_Check Cleanup 3. Removal HEPA Vac or Damp Wipe (Forceps) PPE_Check->Cleanup Decon 4. Decontamination 10% Bleach Wash Solvent Rinse Cleanup->Decon Report 5. Report EHS Log Decon->Report

Figure 2: Sequential workflow for managing a solid spill of 2-Formylbenzo[b]thiophene-7-carbonitrile.

References

  • Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 5-Formylthiophene-2-carbonitrile. Retrieved from .

  • National Institutes of Health (PubChem). (2025).[4] Benzo[b]thiophene-3-carbonitrile Safety Summary. PubChem CID 11435093. Retrieved from .

  • BenchChem. (2025). An In-depth Technical Guide on the Health and Safety of Benzothiophene Derivatives. Retrieved from .

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: 5-Nitro-2-thiophenecarbonitrile. Retrieved from .

  • Fisher Scientific. (2025).[3] Safety Data Sheet: Benzo[b]thiophene-2-carbaldehyde. Retrieved from .

Sources

© Copyright 2026 BenchChem. All Rights Reserved.